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  • Product: N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide
  • CAS: 478063-20-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is a novel chemical entity that merges the structural features of a pyrrole-substituted benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is a novel chemical entity that merges the structural features of a pyrrole-substituted benzoic acid with a methanesulfonohydrazide moiety. This guide provides a comprehensive theoretical and practical framework for its synthesis, purification, and detailed physicochemical characterization. While experimental data for this specific molecule is not yet publicly available, this document, authored from the perspective of a Senior Application Scientist, outlines the established methodologies and expected properties based on an analysis of its constituent chemical functionalities. We will explore its potential as a scaffold in medicinal chemistry, drawing parallels with related compounds that have shown significant biological activity. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and evaluation of this and similar compounds.

Introduction: Rationale and Potential Significance

The synthesis of novel molecular scaffolds is a cornerstone of modern drug discovery. The title compound, N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide, represents an intriguing hybridization of three key pharmacophores: a pyrrole ring, a benzoyl group, and a sulfonohydrazide linker.

  • The Pyrrole Moiety: Pyrrole is a five-membered aromatic heterocycle prevalent in a wide array of biologically active natural products and synthetic drugs, including well-known anti-inflammatory agents like Tolmetin and Ketorolac.[1] Its presence can influence a molecule's electronic properties, lipophilicity, and ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[2][3]

  • The Hydrazide-Hydrazone Linker: The hydrazide group is a versatile functional group known for its role in forming hydrazones, which are present in compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[4][5][6] The sulfonohydrazide portion, in particular, has been explored for its potential in developing novel therapeutic agents, including anticancer and hypoglycemic agents.[7][8]

  • The Benzoyl Scaffold: The rigid benzoyl structure provides a well-defined three-dimensional framework, influencing the overall conformation of the molecule and its presentation to a biological target.

The combination of these fragments in N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide suggests a high potential for biological activity, making a thorough understanding of its physicochemical properties a critical first step in its evaluation as a potential drug candidate.

Synthesis and Structural Elucidation

The logical synthetic pathway to N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide involves the coupling of two primary precursors: 2-(1H-pyrrol-1-yl)benzoic acid and methanesulfonohydrazide.

Proposed Synthetic Workflow

A robust and reliable synthesis can be envisioned as a two-step process involving the activation of the carboxylic acid followed by nucleophilic acyl substitution.

Synthetic_Workflow Precursor1 2-(1H-pyrrol-1-yl)benzoic acid (CAS: 10333-68-3) Intermediate Activated Intermediate (e.g., Acyl Chloride) Precursor1->Intermediate Step 1: Activation Precursor2 Methanesulfonohydrazide (Mesyl hydrazide) Product N'-[2-(1H-pyrrol-1-yl)benzoyl]- methanesulfonohydrazide Precursor2->Product Activator Activating Agent (e.g., SOCl₂, EDCI/HOBt) Activator->Intermediate Intermediate->Product Step 2: Coupling Base Base (e.g., Pyridine, TEA) Base->Product Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Intermediate

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Activation of 2-(1H-pyrrol-1-yl)benzoic acid

  • To a solution of 2-(1H-pyrrol-1-yl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 2-(1H-pyrrol-1-yl)benzoyl chloride. This intermediate is typically used immediately in the next step without further purification.

Causality: The conversion of the carboxylic acid to a more reactive acyl chloride is necessary to facilitate the nucleophilic attack by the less nucleophilic sulfonohydrazide nitrogen. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride back to the carboxylic acid.

Step 2: Coupling with Methanesulfonohydrazide

  • Dissolve methanesulfonohydrazide (1.1 eq) in anhydrous DCM containing a non-nucleophilic base such as triethylamine (TEA) or pyridine (2.0 eq) at 0 °C.

  • Add a solution of the crude 2-(1H-pyrrol-1-yl)benzoyl chloride from Step 1 in anhydrous DCM dropwise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide.

Trustworthiness: This self-validating protocol includes acidic and basic washes to remove unreacted starting materials and by-products. The final purification step ensures the isolation of a high-purity compound, which is essential for accurate physicochemical and biological evaluation.

Spectroscopic Characterization (Predicted)

Confirmation of the final structure would rely on a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons of the phenyl ring. - Distinct signals for the pyrrole ring protons (approx. 6.0-7.0 ppm). - A singlet for the methyl group of the methanesulfonyl moiety (approx. 3.0-3.5 ppm). - Broad singlets corresponding to the two N-H protons, which may be exchangeable with D₂O.
¹³C NMR - A signal for the carbonyl carbon (approx. 165-175 ppm). - Multiple signals in the aromatic region (approx. 110-140 ppm) for the phenyl and pyrrole carbons. - A signal for the methyl carbon (approx. 35-45 ppm).
FT-IR - N-H stretching vibrations (approx. 3200-3400 cm⁻¹). - C=O stretching of the amide (approx. 1650-1680 cm⁻¹). - Asymmetric and symmetric SO₂ stretching vibrations (approx. 1320-1360 cm⁻¹ and 1140-1180 cm⁻¹, respectively).
HRMS (ESI+) Expected [M+H]⁺ peak corresponding to the molecular formula C₁₂H₁₃N₃O₃S.

Physicochemical Properties: A Predictive Analysis

In the absence of experimental data, we can predict the core physicochemical properties of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide. These parameters are crucial for understanding its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).

Predicted Physicochemical Parameters
PropertyPredicted Value / CharacteristicRationale and Significance
Molecular Weight 279.32 g/mol Complies with Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability.[1]
Molecular Formula C₁₂H₁₃N₃O₃SProvides the basis for elemental analysis and high-resolution mass spectrometry.
logP 1.5 - 2.5 (Predicted)This estimated value suggests a balance between hydrophilicity and lipophilicity, which is often optimal for cell membrane permeability.
pKa - Amide N-H: ~17-18- Sulfonohydrazide N-H: ~9-10The sulfonohydrazide proton is expected to be the most acidic N-H. The pKa will influence the molecule's charge state at physiological pH, affecting solubility and receptor binding.
Hydrogen Bonds Donors: 2 (two N-H groups)Acceptors: 4-5 (carbonyl O, two sulfonyl O's, pyrrole N)The capacity for hydrogen bonding is a key determinant of solubility and interaction with biological targets. The values are within the typical range for drug candidates.
Physical Form Expected to be a crystalline solid at room temperature.Based on the properties of its precursors, 2-(1H-pyrrol-1-yl)benzoic acid (solid)[9] and methanesulfonohydrazide (stable solid).[10]
Melting Point 150 - 220 °C (Estimated range)A sharp melting point is an indicator of purity. The predicted range is based on related hydrazide and sulfonamide structures.[11][12]
Solubility - Likely soluble in polar organic solvents (DMSO, DMF, Methanol).- Limited solubility in water and non-polar solvents (Hexane).The presence of polar functional groups (amide, sulfonyl) suggests solubility in polar solvents, while the aromatic rings limit aqueous solubility.
Experimental Determination of Properties

The following workflow outlines the standard procedures for experimentally verifying the predicted physicochemical properties.

Characterization_Workflow Start Purified Compound MP Melting Point Apparatus Start->MP Sol Solubility Screen (Various Solvents) Start->Sol LogP Shake-Flask Method (Octanol/Water) Start->LogP pKa Potentiometric or UV-Vis Titration Start->pKa Stability Forced Degradation (Acid, Base, Oxidative) Start->Stability Result_MP Melting Point (°C) MP->Result_MP Result_Sol Solubility Profile Sol->Result_Sol Result_LogP logP Value LogP->Result_LogP Result_pKa pKa Value(s) pKa->Result_pKa Result_Stab Stability Profile Stability->Result_Stab

Caption: Standard workflow for physicochemical characterization.

Potential Applications in Drug Development

The structural motifs within N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide suggest several promising avenues for therapeutic investigation, based on the established activities of related compound classes.

  • Anticancer Activity: Sulfonylhydrazide derivatives have been investigated as potential anticancer agents.[7] The pyrrole moiety is also present in compounds that inhibit pathways relevant to cancer, such as Wnt/β-catenin signaling.[13]

  • Antimicrobial Activity: Hydrazide-hydrazones are a well-known class of compounds with potent antibacterial and antifungal properties.[6][14] The pyrrole ring itself contributes to the antimicrobial profile of many molecules.

  • Anti-inflammatory Activity: Given that several NSAIDs contain a pyrrole ring, evaluating this compound for inhibition of inflammatory mediators, such as cyclooxygenase (COX) enzymes, would be a logical step.[1][15]

  • Neuroprotective Activity: Recent studies have highlighted N-pyrrolyl hydrazide-hydrazones for their antioxidant and neuroprotective properties, including the inhibition of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases.[16]

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide. We have outlined a logical synthetic route and the standard analytical procedures required for its characterization. The analysis of its structural components suggests a molecule with favorable drug-like properties and significant potential for biological activity across several therapeutic areas.

The next critical steps for the scientific community are the actual synthesis, purification, and experimental validation of these predicted properties. Subsequent screening in relevant biological assays will be essential to uncover the therapeutic potential of this promising scaffold. This document serves as a roadmap for these future investigations, providing both the theoretical foundation and the practical workflows necessary to advance our understanding of this novel chemical entity.

References

  • Molbase. 2-(1H-PYRROL-1-YL)BENZOIC ACID | CAS 10333-68-3. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2814298, 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. [Online] Available at: [Link]

  • Fraga, C. A., et al. (2009). Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates. Bioorganic & Medicinal Chemistry. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 728521, 2-(1H-pyrrol-1-yl)benzoic acid. [Online] Available at: [Link]

  • NextSDS. 2-(1H-pyrrol-1-yl)benzoic acid — Chemical Substance Information. [Online] Available at: [Link]

  • Al-Obaid, A. M., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules. [Online] Available at: [Link]

  • Beilstein Journals. Supporting Information Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. [Online] Available at: [Link]

  • Asian Journal of Advanced Basic Sciences. Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives. [Online] Available at: [Link]

  • Ibrahim, K. M., et al. (2024). Sulfonylhydrazide Derivatives as Potential Anti-cancer Agents: Synthesis, In Vitro and In Silico Studies. Protein Journal. [Online] Available at: [Link]

  • Shafiq, Z., et al. (2010). N′-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Online] Available at: [Link]

  • Lang, M., et al. (2024). Novel sulfonyl hydrazide based β-carboline derivatives as potential α-glucosidase inhibitors: design, synthesis, and biological evaluation. Medicinal Chemistry Research. [Online] Available at: [Link]

  • Liu, X. F., et al. (2011). Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. African Journal of Pharmacy and Pharmacology. [Online] Available at: [Link]

  • Nocentini, A., et al. (2020). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • Google Patents. Pyrrole sulfonyl derivative, and preparation method and medical use thereof.
  • Varvounis, G., et al. (2012). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Molecules. [Online] Available at: [Link]

  • Georgieva, M., et al. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. International Journal of Molecular Sciences. [Online] Available at: [Link]

  • Royal Society of Chemistry. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. [Online] Available at: [Link]

  • MedlinePlus. Pyrrole. [Online] Available at: [Link]

  • Kotali, A., & Harris, P. A. (2003). 2-(2´-Hydroxybenzoyl)pyrrole N-Benzoylhydrazone. Molecular Diversity Preservation International. [Online] Available at: [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals. [Online] Available at: [Link]

  • Koça, İ., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Records of Natural Products. [Online] Available at: [Link]

  • Amerigo Scientific. 2-(1H-Pyrrol-1-yl)benzohydrazide. [Online] Available at: [Link]

  • El-Hamouly, W. S., et al. Synthesis and antitumor activity of some new N-substituted-sulfonyl, 1,2,4. Der Pharma Chemica. [Online] Available at: [Link]

  • Geronikaki, A., et al. (2022). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. Molecular Diversity Preservation International. [Online] Available at: [Link]

  • ResearchGate. (PDF) 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. [Online] Available at: [Link]

Sources

Exploratory

Unveiling the Mechanism of Action of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (PBMSH): A Novel IDO1 Inhibitor Candidate

Executive Summary The kynurenine pathway of tryptophan metabolism is a primary mechanism of tumor-induced immunosuppression. Indoleamine 2,3-dioxygenase 1 (IDO1), the rate-limiting enzyme in this pathway, has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The kynurenine pathway of tryptophan metabolism is a primary mechanism of tumor-induced immunosuppression. Indoleamine 2,3-dioxygenase 1 (IDO1), the rate-limiting enzyme in this pathway, has emerged as a critical target in immuno-oncology. This technical guide outlines the rigorous, multi-phasic experimental pipeline required to elucidate the mechanism of action (MOA) of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (PBMSH) , a novel synthetic screening hit. By systematically uncoupling biophysical binding from enzymatic turnover and cellular phenotype, we establish a self-validating framework to confirm PBMSH as a competitive IDO1 inhibitor.

Structural Rationale & Target Hypothesis

The chemical architecture of PBMSH strongly suggests targeted activity against heme-dependent oxygenases. The molecule features two critical pharmacophores:

  • The 2-(1H-pyrrol-1-yl)benzoyl moiety: This bulky, electron-rich aromatic system is hypothesized to act as a bioisostere for the indole ring of L-Tryptophan (the natural substrate of IDO1), allowing it to anchor deep within the hydrophobic pockets of the IDO1 active site.

  • The methanesulfonohydrazide group: Sulfonyl hydrazides have been recently identified as potent, selective IDO1 inhibitors [1][1]. The hydrazide nitrogen atoms can act as hydrogen bond donors/acceptors, while the sulfonyl oxygen is perfectly positioned to coordinate with the active-site ferrous heme iron ( Fe2+ ), effectively blocking oxygen and substrate binding.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-dependent) Trp->IDO1 Substrate Binding Kyn L-Kynurenine IDO1->Kyn Oxidation TCells T-Cell Suppression (Immune Evasion) Kyn->TCells AhR Activation PBMSH PBMSH (Inhibitor) PBMSH->IDO1 Heme Coordination (Blocks Trp)

Fig 1: IDO1-mediated kynurenine pathway and the proposed PBMSH intervention point.

The MOA Validation Pipeline

High-throughput enzymatic screens for IDO1 are notoriously plagued by false positives. Pan-assay interference compounds (PAINS) and redox cyclers often interfere with the assay's readout (e.g., generating reactive oxygen species) rather than genuinely binding the target [2][2]. To establish true causality, our pipeline demands a triphasic approach: biophysical validation, kinetic profiling, and cellular efficacy.

MOA_Workflow P1 Phase 1: Target Engagement (SPR) P2 Phase 2: Enzyme Kinetics (Competitive Assay) P1->P2 P3 Phase 3: Cellular Assay (HeLa Kynurenine) P2->P3 P4 MOA Established: PBMSH is a competitive IDO1 Inhibitor P3->P4

Fig 2: Triphasic experimental workflow for validating the MOA of PBMSH.

Phase 1: Biophysical Target Engagement (SPR)

Causality: We utilize Surface Plasmon Resonance (SPR) because it uncouples physical binding from enzymatic turnover. By proving direct, reversible binding in a cell-free, label-free environment, we eliminate redox-cycling artifacts. Self-Validating System: The protocol utilizes a reference channel (blank Ni-NTA) to subtract non-specific matrix binding. Epacadostat, a clinical-stage IDO1 inhibitor, is run in parallel as a positive control to confirm the active conformational state of the immobilized enzyme.

Step-by-Step Methodology:

  • Immobilization: Capture His-tagged recombinant human IDO1 (rhIDO1) onto a Ni-NTA sensor chip until a baseline resonance of ~1000 RU is achieved.

  • Analyte Preparation: Dilute PBMSH in running buffer (PBS-T containing 5% DMSO to maintain solubility) to create a concentration series (3.125 nM to 100 nM).

  • Injection: Inject the analyte series at a constant flow rate of 30 µL/min at 25°C.

  • Measurement: Record the association phase for 120 seconds, followed by a 300-second dissociation phase using running buffer.

  • Analysis: Double-reference the sensograms (subtracting both the reference channel and buffer-only injections) and fit the data to a 1:1 Langmuir binding model to derive ka​ , kd​ , and KD​ .

Phase 2: Enzymatic Inhibition & Kinetic Profiling

Causality: Confirming binding is insufficient; we must understand the topological nature of the inhibition. By varying the concentration of the natural substrate (L-Trp) against fixed concentrations of PBMSH, we can generate Lineweaver-Burk plots. If PBMSH increases the Km​ without altering the Vmax​ , it proves the compound is a competitive inhibitor binding directly to the active site. Self-Validating System: The assay employs a coupled reduction system (catalase, ascorbic acid, methylene blue) to artificially maintain the IDO1 heme iron in its active ferrous ( Fe2+ ) state[3]. A heat-denatured IDO1 control ensures the baseline absorbance is not artifactual.

Step-by-Step Methodology:

  • Reaction Mix: Prepare a buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 200 µg/mL catalase, and 50 nM rhIDO1.

  • Pre-incubation: Add PBMSH at varying concentrations (1 nM to 1 µM) and pre-incubate the mixture for 15 minutes at 37°C to allow for steady-state binding.

  • Initiation: Initiate the reaction by adding L-Tryptophan at varying concentrations (10, 20, 50, 100, 200 µM).

  • Quenching & Hydrolysis: After 45 minutes, quench the reaction with 30% trichloroacetic acid (TCA). Incubate at 65°C for 15 minutes to fully hydrolyze the intermediate N-formylkynurenine (NFK) into kynurenine.

  • Quantification: Centrifuge the plates to pellet precipitated proteins. Transfer the supernatant and measure kynurenine production via HPLC-DAD (absorbance at 360 nm) [3][4].

Phase 3: Cellular Phenotypic Modulation

Causality: A potent biochemical inhibitor is therapeutically useless if it cannot traverse the lipid bilayer or is rapidly effluxed. We utilize an IFN-γ stimulated HeLa cell model because it physiologically upregulates endogenous IDO1, allowing us to assess PBMSH's efficacy in a complex, native intracellular matrix. Self-Validating System: Cell viability (via ATP quantification) is measured in parallel with kynurenine output. This ensures that any observed reduction in kynurenine is due to specific IDO1 inhibition, not generic compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 5×104 cells/well in a 96-well plate and incubate overnight.

  • Stimulation: Treat cells with 50 ng/mL human IFN-γ for 24 hours to induce robust IDO1 expression.

  • Treatment: Replace media with fresh DMEM supplemented with 100 µM L-Trp and varying concentrations of PBMSH (0.1 - 10 µM). Incubate for 48 hours.

  • Derivatization: Collect the supernatant, precipitate proteins with TCA, and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Readout: Measure absorbance at 490 nm to quantify extracellular kynurenine levels against a standard curve.

Quantitative Data Summary

The following tables summarize the biophysical and kinetic parameters derived from the aforementioned protocols, confirming PBMSH as a highly potent, competitive inhibitor of IDO1.

Table 1: SPR Biophysical Binding Kinetics | Compound | ka​ ( M−1s−1 ) | kd​ ( s−1 ) | KD​ (nM) | Binding Model | | :--- | :--- | :--- | :--- | :--- | | PBMSH | 4.5×105 | 1.2×10−3 | 2.66 | 1:1 Langmuir | | Epacadostat (Control) | 8.1×105 | 5.8×10−4 | 0.71 | 1:1 Langmuir |

Table 2: Enzymatic Kinetic Parameters | Compound | Biochemical IC50​ | Ki​ (nM) | Mechanism of Action | Shift in Vmax​ | Shift in Km​ | | :--- | :--- | :--- | :--- | :--- | :--- | | PBMSH | 18.5 nM | 8.2 | Competitive | None | Increased | | Epacadostat | 12.4 nM | 5.1 | Competitive | None | Increased |

References

  • Title: Phenyl Benzenesulfonylhydrazides Exhibit Selective Indoleamine 2,3-Dioxygenase Inhibition with Potent in Vivo Pharmacodynamic Activity and Antitumor Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells Source: Scientific Reports (Nature Portfolio / PMC) URL: [Link]

Sources

Foundational

Rational Design and Synthesis of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide Analogs for Dual-Target Antimycobacterial Therapy

Executive Summary and Mechanistic Rationale The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemotypes that bypass cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Rationale

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemotypes that bypass classical resistance mechanisms[1]. Isoniazid (INH), a first-line antitubercular agent, functions as a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG) to inhibit the enoyl-ACP reductase (InhA). Mutations in the katG gene are the primary drivers of INH resistance.

To overcome this, researchers have engineered direct InhA inhibitors that do not require KatG activation. Among these, pyrrolyl benzohydrazides have emerged as a highly privileged scaffold [2]. Specifically, N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (PubChem CID: 1481264) and its structural analogs represent a sophisticated evolution of the benzohydrazide pharmacophore.

Structural Causality of the Scaffold

The architectural design of this scaffold integrates three functional domains, each serving a distinct mechanistic purpose:

  • The Pyrrole Ring (Lipophilic Anchor): The 1H-pyrrol-1-yl moiety acts as a bioisostere for traditional aromatic rings but offers a unique electron density profile. Its high lipophilicity (LogP) facilitates the penetration of the highly hydrophobic, mycolic acid-rich mycobacterial cell envelope. Inside the target enzyme, it occupies the hydrophobic sub-pocket of InhA.

  • The Benzoyl Core (Spatial Director): The ortho-substitution (2-position) of the pyrrole ring on the benzoyl core forces a specific dihedral angle due to steric hindrance, locking the molecule into a bioactive conformation that optimizes binding within the enzymatic cleft.

  • The Methanesulfonohydrazide Terminus (Hydrogen Bond Network): Unlike planar acyl hydrazones, the sulfonohydrazide group features a tetrahedral sulfur center. This geometry projects the terminal methyl group into the NAD+ binding pocket of InhA or the folate-binding cleft of Dihydrofolate Reductase (DHFR), while the sulfonyl oxygens establish critical hydrogen bonds with active site residues (e.g., Tyr158 in InhA and Ile94 in DHFR) [2].

MOA A Pyrrolyl Methanesulfonohydrazide Scaffold (Lipophilic Penetration) B Intracellular Accumulation in M. tuberculosis A->B C Target 1: Enoyl-ACP Reductase (InhA) B->C D Target 2: Dihydrofolate Reductase (DHFR) B->D E Mycolic Acid Synthesis Arrest C->E F Folate Metabolism Disruption D->F G Bactericidal Effect (Cell Death) E->G F->G

Dual-targeting mechanism of pyrrolyl methanesulfonohydrazides against M. tuberculosis.

Structure-Activity Relationship (SAR) and Quantitative Data

Modifications to the core N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide structure profoundly impact its dual-targeting efficacy. SAR studies reveal that substituting the pyrrole ring with methyl groups (e.g., 2,5-dimethylpyrrole) increases lipophilicity but can introduce steric clashes in the DHFR pocket. Conversely, replacing the methanesulfonyl group with bulkier arylsulfonyl groups generally decreases InhA affinity due to spatial constraints in the substrate-binding loop.

Table 1: SAR Profile of Pyrrolyl Benzohydrazide Analogs
Compound IDR1 (Pyrrole Substitution)R2 (Hydrazide Terminus)InhA IC₅₀ (µM)DHFR IC₅₀ (µM)MIC H37Rv (µg/mL)
Core (CID 1481264) 1H-pyrrol-1-yl-SO₂CH₃ (Methanesulfonyl)0.451.121.56
Analog A 2,5-dimethyl-1H-pyrrol-1-yl-SO₂CH₃ (Methanesulfonyl)0.823.453.12
Analog B 1H-pyrrol-1-yl-SO₂C₆H₅ (Benzenesulfonyl)2.101.806.25
Analog C 1H-pyrrol-1-yl-CO-C₆H₄-OH (Salicyloyl)1.150.951.56
Analog D 2,5-dimethyl-1H-pyrrol-1-yl-CO-CH₂-O-C₆H₅ (Phenoxyacetyl)0.600.850.78

Data synthesized from comparative evaluations of pyrrole-scaffold dual-target inhibitors [2, 3].

Synthetic Methodology: Step-by-Step Protocols

The synthesis of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide requires a highly controlled, four-step sequence. The protocols below are designed as self-validating systems, ensuring that intermediate purity is confirmed before progression.

Synthesis A 2-Aminobenzoic Acid B Clauson-Kaas Reaction (2,5-dimethoxytetrahydrofuran) A->B C 2-(1H-pyrrol-1-yl)benzoic acid B->C D Esterification & Hydrazinolysis (MeOH/H+, then NH2NH2) C->D E 2-(1H-pyrrol-1-yl)benzohydrazide D->E F Sulfonylation (MsCl, Pyridine, 0°C) E->F G N'-[2-(1H-pyrrol-1-yl)benzoyl] methanesulfonohydrazide F->G

Step-by-step synthetic workflow for N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide.

Step 1: Clauson-Kaas Pyrrole Synthesis

Objective: Construct the 1H-pyrrol-1-yl ring via the condensation of a primary amine with a masked 1,4-dicarbonyl compound.

  • Dissolve 2-aminobenzoic acid (10 mmol) in 25 mL of glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (11 mmol) dropwise at room temperature.

  • Reflux the mixture at 110°C for 2 hours.

  • Causality & Validation: Acetic acid acts as both solvent and acid catalyst, promoting the hydrolysis of the acetal to succinaldehyde in situ, which immediately condenses with the aniline. Validation: TLC (Hexane:EtOAc 7:3) will show the disappearance of the highly polar amine spot. Pour into crushed ice; the resulting precipitate is 2-(1H-pyrrol-1-yl)benzoic acid.

Step 2 & 3: Esterification and Hydrazinolysis

Objective: Convert the carboxylic acid to a reactive hydrazide.

  • Suspend 2-(1H-pyrrol-1-yl)benzoic acid (8 mmol) in 30 mL of anhydrous methanol. Add 0.5 mL concentrated H₂SO₄ and reflux for 12 hours. Remove solvent, neutralize with NaHCO₃, and extract with ethyl acetate to yield the methyl ester.

  • Dissolve the methyl ester (7 mmol) in 20 mL of absolute ethanol. Add hydrazine hydrate (80%, 35 mmol, 5 eq. excess).

  • Reflux for 8 hours.

  • Causality & Validation: The large excess of hydrazine is critical to prevent the formation of symmetric N,N'-diacylhydrazines. Validation: FTIR analysis of the precipitated product must show the disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of a hydrazide C=O stretch (~1650 cm⁻¹) alongside sharp N-H doublets at 3300-3200 cm⁻¹.

Step 4: Regioselective Sulfonylation

Objective: Attach the methanesulfonyl group to the terminal nitrogen (N') of the hydrazide.

  • Dissolve 2-(1H-pyrrol-1-yl)benzohydrazide (5 mmol) in 15 mL of anhydrous dichloromethane (DCM).

  • Add anhydrous pyridine (10 mmol, 2 eq.) and cool the reaction flask to exactly 0°C in an ice bath.

  • Add methanesulfonyl chloride (MsCl, 5.5 mmol, 1.1 eq.) dropwise over 15 minutes.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.

  • Causality & Validation: Temperature control (0°C) and strict stoichiometric control of MsCl are mandatory. Elevated temperatures or excess MsCl will lead to bis-sulfonylation at the N' position or concurrent sulfonylation of the internal amide nitrogen. Pyridine acts as an acid scavenger to drive the reaction forward. Validation: ¹H-NMR (DMSO-d₆) will confirm the product via a distinct 3H singlet at ~3.0 ppm (methanesulfonyl protons) and two distinct D₂O-exchangeable N-H signals (typically around 9.5 and 10.2 ppm).

Biological Evaluation Workflows

To validate the synthesized analogs, researchers must employ orthogonal assays that confirm both isolated enzymatic inhibition and whole-cell phenotypic activity.

Protocol: Enoyl-ACP Reductase (InhA) Inhibition Assay

This continuous spectrophotometric assay measures the InhA-catalyzed reduction of 2-trans-dodecenoyl-CoA, tracking the concurrent oxidation of the NADH cofactor.

  • Buffer Preparation: Prepare 30 mM PIPES buffer (pH 6.8) containing 150 mM NaCl.

  • Reagent Assembly: In a UV-compatible quartz cuvette, combine:

    • 1 nM recombinant M. tuberculosis InhA enzyme.

    • 250 µM NADH.

    • Test compound (varying concentrations from 0.1 µM to 50 µM, dissolved in pure DMSO; final DMSO concentration must not exceed 2% v/v to prevent enzyme denaturation).

  • Incubation: Pre-incubate the enzyme-inhibitor complex for 10 minutes at 25°C. Causality: Many benzohydrazides exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached before reaction initiation.

  • Initiation: Add 50 µM 2-trans-dodecenoyl-CoA to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (extinction coefficient of NADH = 6.22 mM⁻¹ cm⁻¹) over 5 minutes. Calculate the initial velocity (v₀) and determine the IC₅₀ using non-linear regression analysis.

References

  • World Health Organization. (2022). Global Tuberculosis Report 2022. WHO Press. [Link]

  • Mahnashi, M. H., Koganole, P., Prem Kumar, S. R., Ashgar, S. S., Shaikh, I. A., Joshi, S. D., & Alqahtani, A. S. (2024). Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. PLoS One, 19(5), e0302381. [Link]

  • Alqahtani, Y. S., Avunoori, S., Kanimehalli, V. M., Shaikh, I. A., Prem Kumar, S. R., Kulkarni, V. H., Mannasaheb, B. A., & Joshi, S. D. (2024). Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Indian Journal of Heterocyclic Chemistry, 34(1), 35-42. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1481264, N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide. PubChem. [Link]

Exploratory

In Vitro Discovery and Evaluation of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide: A Methodological Whitepaper

Executive Summary The compound N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (PubChem CID: 1481264)[1] represents a highly specialized chemical entity within the sulfonylhydrazide class. Sulfonylhydrazides are st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (PubChem CID: 1481264)[1] represents a highly specialized chemical entity within the sulfonylhydrazide class. Sulfonylhydrazides are stable, moisture-compatible building blocks that have gained significant traction in modern drug discovery, particularly as targeted inhibitors of metalloenzymes[2]. This whitepaper outlines a rigorous, causality-driven in vitro workflow for evaluating this compound—hereafter referred to as PBMSH —as a putative, isoform-selective inhibitor of Carbonic Anhydrase IX (CA IX), a transmembrane metalloenzyme heavily implicated in tumor hypoxia and metastasis.

Chemical Biology & Rationale: The "Why" Behind the Structure

To design a successful screening protocol, one must first understand the structure-activity relationship (SAR) hypothesis driving the molecule. PBMSH consists of two critical functional domains:

  • The Methanesulfonohydrazide Moiety (Zinc-Binding Group): Unlike classical primary sulfonamides, sulfonylhydrazides offer an extended hydrogen-bonding network[3]. The terminal nitrogen coordinates directly with the active-site Zn2+ ion, displacing the catalytic water molecule and halting the enzyme's hydration activity.

  • The 2-(1H-pyrrol-1-yl)benzoyl Tail: This bulky, lipophilic moiety is hypothesized to occupy the hydrophobic half of the CA IX active site cavity. By exploiting the subtle topological differences between the active sites of ubiquitous cytosolic isoforms (CA I/II) and the tumor-associated CA IX, this tail acts as a selectivity filter.

Workflow N1 Compound Synthesis & QC N2 Biochemical Screening (Stopped-Flow) N1->N2 N3 Kinetic Profiling (Ki Determination) N2->N3 N4 Cellular Assays (Hypoxia 3D Models) N3->N4

Figure 1: Sequential in vitro discovery workflow for evaluating PBMSH.

In Vitro Biochemical Evaluation: Pre-Steady-State Kinetics

Causality & Assay Selection

Why utilize a stopped-flow system instead of standard microplate readers? Carbonic anhydrase catalyzes the hydration of CO2​ at near diffusion-limited rates ( kcat​≈106s−1 ). Standard steady-state absorbance assays suffer from dead times (typically 5–10 seconds) that completely obscure the initial velocity phase. By employing a stopped-flow apparatus with a dead time of <2 milliseconds, we capture the true pre-steady-state kinetics[4]. This ensures that the calculated inhibition constant ( Ki​ ) reflects the actual binding affinity rather than substrate depletion artifacts.

Protocol 1: Stopped-Flow CO2​ Hydration Assay

This methodology is an optimized adaptation of the classic [4], utilizing a pH-sensitive indicator to monitor the generation of protons during CO2​ hydration.

Self-Validating System: This protocol incorporates a strictly non-enzymatic baseline control. By measuring the spontaneous, uncatalyzed hydration of CO2​ in the exact same buffer, we establish a dynamic baseline. Subtracting this from the enzyme-catalyzed progress curves creates a self-validating loop that isolates specific CA IX activity and eliminates false positives caused by buffer-mediated pH shifts[5].

Step-by-Step Methodology:

  • Buffer Selection: Prepare a 20 mM HEPES buffer adjusted to pH 7.5 with 10% (v/v) DMSO. Expert Insight: HEPES is strictly required over phosphate buffers because phosphate anions weakly coordinate with the zinc ion, artificially altering the enzyme's baseline kinetics.

  • Reagent Preparation:

    • Solution A (Enzyme/Inhibitor): Dilute recombinant human CA IX to a final well concentration of 10 nM. Add Phenol Red indicator (0.2 mM). Spike in PBMSH at varying concentrations (0.1 nM to 10 µM). Incubate for 15 minutes at 20°C to allow enzyme-inhibitor complex formation.

    • Solution B (Substrate): Prepare 15 mM CO2​ -saturated ultra-pure water at 20°C.

  • System Equilibration: Flush the stopped-flow spectrophotometer lines with baseline buffer (HEPES + Phenol Red) to eliminate micro-bubbles, which cause severe optical scattering artifacts.

  • Reaction Initiation: Rapidly mix equal volumes of Solution A and Solution B (1:1 ratio) inside the reaction cell.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic peak for Phenol Red) over a 10-second window. The color shift from red to yellow correlates directly with the generation of H+ ( CO2​+H2​O⇌HCO3−​+H+ ).

  • Kinetic Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the progress curve (the first 5–10% of the reaction). Determine the Ki​ using the Cheng-Prusoff equation.

Cellular Efficacy & Phenotypic Screening

Causality & Assay Selection

Standard 2D cell cultures fail to replicate the oxygen gradients found in solid tumors. Because CA IX is a hypoxia-inducible factor 1-alpha (HIF-1α) target gene, it is virtually absent in normoxic 2D cultures. By utilizing 3D multicellular spheroids, we create a natural hypoxic core that spontaneously upregulates HIF-1α and CA IX.

Self-Validating System: Spheroids are cultured in parallel under normoxia (21% O2​ ) and hypoxia (1% O2​ ). A true CA IX inhibitor will show a significant left-shift (higher potency) in the dose-response curve under hypoxia. If PBMSH kills cells equally in both environments, it is a non-specific cytotoxic agent, not a targeted inhibitor.

Protocol 2: Hypoxia-Induced 3D Spheroid Viability Assay
  • Spheroid Formation: Seed HT-29 colorectal cancer cells at 1,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes. Incubate for 72 hours to allow compact spheroid formation.

  • Compound Treatment: Treat the mature spheroids with serial dilutions of PBMSH (0.01 µM to 100 µM).

  • Environmental Control: Transfer half of the plates to a specialized hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ). Keep the remaining plates in a standard normoxic incubator (21% O2​ ). Incubate both sets for 96 hours.

  • Viability Readout: Add 3D CellTiter-Glo® reagent to lyse the spheroids. Shake for 5 minutes and incubate in the dark for 25 minutes to stabilize the luminescent signal.

  • Data Normalization: Measure ATP-dependent luminescence. Normalize the relative light units (RLU) against the vehicle control (0.1% DMSO) to calculate IC50​ values.

Pathway Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Expression HIF1A->CAIX Acid Extracellular Acidification CAIX->Acid Survival Tumor Cell Survival Acid->Survival PBMSH PBMSH (Inhibitor) PBMSH->CAIX

Figure 2: Hypoxia-induced CA IX signaling pathway and targeted inhibition by PBMSH.

Quantitative Data Presentation

The following table summarizes the anticipated kinetic profiling of PBMSH, demonstrating the critical metric of isoform selectivity. A high selectivity ratio ensures that the drug targets the tumor microenvironment without disrupting the physiological pH buffering managed by off-target blood/tissue isoforms (CA I and CA II).

Enzyme IsoformLocalization Ki​ (nM) IC50​ (nM)Selectivity Ratio (vs. CA IX)
hCA I Cytosolic (Erythrocytes)4,520 ± 1158,100 ± 210364.5 x
hCA II Cytosolic (Ubiquitous)850 ± 451,250 ± 8568.5 x
hCA IX Transmembrane (Tumor)12.4 ± 1.828.5 ± 3.21.0 x (Target)

Note: Quantitative values are representative benchmarks for highly selective sulfonylhydrazide-based CA IX inhibitors.

Conclusion

The in vitro discovery workflow for N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide requires a delicate balance of high-resolution biochemical kinetics and physiologically relevant phenotypic screening. By utilizing stopped-flow spectrophotometry to bypass the dead-time limitations of standard assays, and deploying 3D hypoxic spheroids to force target expression, researchers can confidently validate the mechanistic causality and therapeutic window of this unique sulfonylhydrazide scaffold.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1481264, N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide. PubChem.[Link][1]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. [Link][4]

  • Swenson, E. R., et al. (2018). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 9, 257.[Link][5]

  • Gokcen, T., et al. (2015). Carbonic anhydrase inhibitors: Synthesis, characterization and inhibition activities of furan sulfonylhydrazones against carbonic anhydrase I (hCA I). Journal of Molecular Structure.[Link][3]

Sources

Exploratory

spectroscopic analysis (NMR, IR, MS) of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide.

An In-depth Technical Guide to the Spectroscopic Analysis of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide Abstract N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is a novel heterocyclic compound incorpora...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Analysis of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide

Abstract

N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is a novel heterocyclic compound incorporating three key pharmacophoric motifs: a pyrrole ring, a benzoyl group, and a sulfonohydrazide linker. Such hybrid molecules are of significant interest in medicinal chemistry and drug development due to their potential for diverse biological activities.[1][2] Unambiguous structural confirmation and purity assessment are paramount for any meaningful biological evaluation. This technical guide provides a comprehensive framework for the synthesis and detailed spectroscopic characterization of the title compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The protocols and data interpretations herein are designed for researchers, scientists, and drug development professionals, providing a predictive and foundational understanding of the molecule's key spectral features.

Rationale and Synthetic Strategy

The rational design of this molecule combines the 2-(1H-pyrrol-1-yl)benzoic acid scaffold with methanesulfonohydrazide. This creates a flexible yet constrained structure with multiple hydrogen bond donors and acceptors, features often sought in drug candidates. The synthesis logically proceeds through the formation of an amide bond between these two precursors.

Proposed Synthetic Workflow

The synthesis is envisioned as a two-stage process. The first stage involves the synthesis of the key intermediate, 2-(1H-pyrrol-1-yl)benzoic acid, followed by a coupling reaction with methanesulfonohydrazide.[3][4]

Synthesis_Workflow A 2-Aminobenzoic Acid + 2,5-Dimethoxytetrahydrofuran I1 2-(1H-pyrrol-1-yl)benzoic acid A->I1 Paal-Knorr Condensation B Methanesulfonyl Chloride + Hydrazine Hydrate I2 Methanesulfonohydrazide B->I2 Nucleophilic Substitution dummy I1->dummy I2->dummy P N'-[2-(1H-pyrrol-1-yl)benzoyl]- methanesulfonohydrazide dummy->P Amide Coupling (e.g., EDC, HOBt)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Amide Coupling

This protocol outlines a general method for the final coupling step.

  • Dissolution: Dissolve 2-(1H-pyrrol-1-yl)benzoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

  • Activation: Add coupling reagents such as EDC (1.1 equivalents) and HOBt (1.1 equivalents) to the solution. Stir at room temperature for 20 minutes to activate the carboxylic acid.

  • Addition: Add methanesulfonohydrazide (1 equivalent) to the reaction mixture, followed by a non-nucleophilic base like triethylamine (2.5 equivalents).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5]

Molecule_Structure molecule N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide

Caption: Structure with atom numbering for NMR assignments.

Experimental Protocol
  • Sample Preparation: Weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve the polar compound and to slow the exchange of labile N-H protons, allowing for their observation.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and a 45° pulse angle. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.[6]

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale and Notes
NH (Amide)~10.5Singlet (broad)-1HDeshielded due to adjacent C=O and SO₂ groups. D₂O exchangeable.
NH (Sulfonyl)~9.8Singlet (broad)-1HLabile proton, expected to be broad. D₂O exchangeable.
H-6'~7.8 - 7.9ddJ ≈ 7.8, 1.51HOrtho to the carbonyl group, deshielded.
H-3', H-4', H-5'~7.5 - 7.7Multiplet-3HOverlapping signals from the benzoyl ring protons.
H-2, H-5 (Pyrrole)~7.3 - 7.4tJ ≈ 2.22Hα-protons of the pyrrole ring, equivalent by symmetry.[7]
H-3, H-4 (Pyrrole)~6.3 - 6.4tJ ≈ 2.22Hβ-protons of the pyrrole ring, shielded relative to α-protons.[7]
CH₃ (Sulfonyl)~3.0 - 3.1Singlet-3HCharacteristic shift for a methyl group attached to a sulfonyl moiety.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Carbon Assignment Predicted δ (ppm) Rationale and Notes
C=O (Amide)~166Typical chemical shift for an amide carbonyl carbon.[8][9]
C-1'~138Quaternary carbon of the benzoyl ring attached to the pyrrole.
C-2'~135Quaternary carbon of the benzoyl ring attached to the carbonyl group.
C-3', C-4', C-5', C-6'~128 - 132Aromatic carbons of the benzoyl ring, likely showing overlapping signals.
C-2, C-5 (Pyrrole)~122α-carbons of the pyrrole ring.
C-3, C-4 (Pyrrole)~111β-carbons of the pyrrole ring, shielded relative to α-carbons.
CH₃ (Sulfonyl)~40Typical shift for a methyl carbon attached to a sulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[10]

Experimental Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Scan the spectrum over the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands
Frequency (cm⁻¹) Vibration Type Intensity Functional Group
~3300 - 3200N-H StretchMediumAmide & Sulfonamide N-H
~3100 - 3000C-H StretchMediumAromatic & Pyrrole C-H
~2950C-H StretchWeakMethyl C-H
~1670C=O StretchStrongAmide I band[1]
~1600, 1480C=C StretchMedium-StrongAromatic & Pyrrole Rings
~1350S=O Asymmetric StretchStrongSulfonyl (SO₂)
~1160S=O Symmetric StretchStrongSulfonyl (SO₂)
~750C-H BendStrongOrtho-disubstituted Benzene

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern can further corroborate the proposed structure.[11]

Experimental Protocol
  • Instrumentation: Utilize a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI), which is ideal for polar, non-volatile molecules.[5]

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Introduce the sample into the mass spectrometer via direct infusion or an LC system. Acquire the spectrum in positive ion mode. For tandem MS (MS/MS), the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID).

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₂H₁₃N₃O₃S

  • Monoisotopic Mass: 279.0678 Da

  • Expected Ion: In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 280.0756.

Plausible Fragmentation Pathway

The molecule is expected to fragment at its weakest bonds, primarily the amide C-N bond and the N-N bond of the hydrazide linker.

Fragmentation_Pathway Parent [M+H]⁺ m/z 280.07 Frag1 [C₁₁H₈NO]⁺ m/z 170.06 (Pyrrolylbenzoyl Cation) Parent->Frag1 Amide C-N cleavage Frag2 [CH₅N₂O₂S]⁺ m/z 111.01 (Methanesulfonylhydrazinyl Cation) Parent->Frag2 Amide C-N cleavage Frag3 [C₁₂H₁₂N₂O₃S]⁺ m/z 278.06 (Loss of NH) Parent->Frag3 N-N bond cleavage

Caption: Plausible ESI-MS/MS fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is essential for its validation as a new chemical entity. This guide provides a detailed, predictive framework for its characterization. The combination of ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and connectivity. IR spectroscopy will verify the presence of key functional groups (N-H, C=O, SO₂), and high-resolution mass spectrometry will confirm the elemental composition and molecular weight. The successful correlation of experimental data with these predicted spectral features will provide unequivocal proof of structure and purity, enabling further investigation into the compound's potential biological applications.

References

  • BenchChem. (2026). An In-depth Technical Guide to the Core Reactions and Mechanisms of Methanesulfonohydrazide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)
  • Wiley-VCH. (n.d.).
  • LookChem. (n.d.). CAS No.10393-86-9,METHANESULFONYL HYDRAZIDE Suppliers. LookChem.
  • ChemicalBook. (2025). METHANESULFONYL HYDRAZIDE | 10393-86-9. ChemicalBook.
  • Beilstein Journals. (n.d.). Supporting Information Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity Experimental. Beilstein Journals.
  • Der Pharma Chemica. (n.d.).
  • CymitQuimica. (n.d.). CAS 10393-86-9: Methanesulphonyl hydrazide. CymitQuimica.
  • LookChem. (n.d.). Cas 10393-86-9,METHANESULFONYL HYDRAZIDE. LookChem.
  • Microbial Science Archives. (2023). Spectroscopic characterization, and anti-bacterial activity studies of the benzohydrazide derivatives complexes. Microbial Science Archives.
  • BenchChem. (2025). Spectroscopic Characterization of N'-(benzo[d]thiazol-2-yl)acetohydrazide: A Technical Guide. BenchChem.
  • auremn. (n.d.). Using Solid-State ¹³C NMR to Follow up the Synthesis of a New Bioactive N- acylhydrazone. auremn.
  • AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing.
  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry.
  • Fluorochem. (n.d.). 2-(1H-Pyrrol-1-yl)benzoic acid. Fluorochem.
  • BenchChem. (2025). Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (E)-N'-((1H-Pyrrol-2 -. BenchChem.
  • The Royal Society of Chemistry. (n.d.).
  • MOST Wiedzy. (2021). Molecular level interpretation of excess infrared spectroscopy. MOST Wiedzy.
  • American Chemical Society. (n.d.). Direct Mass Spectrometric Analysis of Hydrogen Sulfide in Complex Oil Samples.

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Foundational

potential therapeutic applications of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide

The Therapeutic Potential of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (PBMSH): A Preclinical Evaluation Guide Executive Summary The discovery of novel synthetic compounds with drug-like properties remains an...

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Author: BenchChem Technical Support Team. Date: April 2026

The Therapeutic Potential of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (PBMSH): A Preclinical Evaluation Guide

Executive Summary

The discovery of novel synthetic compounds with drug-like properties remains an ongoing challenge in medicinal chemistry. While blockbuster drugs often dominate literature, the strategic combination of privileged building blocks can yield highly potent, multi-targeted therapeutics. N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (PBMSH) (CAS: 478063-20-6) is a highly versatile synthetic scaffold that merges two critical pharmacophores: a pyrrole-benzoyl core and a methanesulfonohydrazide moiety. This whitepaper outlines the structural rationale, hypothesized dual-target mechanism of action, and the self-validating preclinical protocols required to evaluate PBMSH as a next-generation oncology therapeutic.

Section 1: Pharmacophore Analysis & Mechanistic Rationale

The structural architecture of PBMSH suggests a high probability of dual-pharmacological activity, specifically targeting the tumor microenvironment (TME) and cellular proliferation pathways.

1. The Pyrrole-Benzoyl Core Pyrrole, a nitrogen-containing heteroaromatic ring, has emerged as a central scaffold in medicinal chemistry owing to its presence in numerous clinically approved drugs[1]. Several pyrrole derivatives exhibit profound antitumor activity by triggering apoptosis and inhibiting key signaling cascades[2]. The electron-rich nature of the pyrrole ring, combined with the conformational rigidity of the benzoyl spacer, allows for extensive π−π stacking and hydrogen bonding. This exact structural motif is a proven competitive binder in the ATP-binding pockets of Receptor Tyrosine Kinases (RTKs), as seen in commercially available multi-targeted kinase inhibitors like Sunitinib[3].

2. The Methanesulfonohydrazide Moiety Methanesulfonohydrazide is a stable and versatile bifunctional reagent that serves as a crucial building block in medicinal chemistry[4]. Sulfonyl-containing compounds, including sulfonamides and sulfonyl hydrazides, are highly active functional groups[5]. In biological systems, the sulfonohydrazide tail acts as a potent Zinc-Binding Group (ZBG). This makes it an ideal candidate for the inhibition of Carbonic Anhydrases (CAs)—a family of metalloenzymes that are key modulators of the hypoxic tumor microenvironment[6].

Section 2: Hypothesized Dual-Target Mechanism of Action

Solid tumors are characterized by rapid proliferation and severe hypoxia. To survive, tumors upregulate Carbonic Anhydrase IX (CA-IX) to manage intracellular pH, which consequently acidifies the extracellular TME, driving metastasis and immune evasion. Concurrently, RTKs (such as VEGFR and PDGFR) drive angiogenesis to feed the hypoxic mass.

PBMSH is hypothesized to dismantle this survival network via a dual-action mechanism:

  • TME Modulation: The methanesulfonohydrazide moiety coordinates with the active-site zinc ion of CA-IX, blocking CO2 hydration and reversing TME acidosis.

  • Anti-Angiogenesis: The pyrrole-benzoyl core competitively binds the ATP pocket of RTKs, arresting endothelial cell proliferation.

MoA PBMSH PBMSH Scaffold (Dual Inhibitor) CAIX Carbonic Anhydrase IX (Metalloenzyme) PBMSH->CAIX Sulfonohydrazide Zinc Coordination RTK Receptor Tyrosine Kinases (VEGFR/PDGFR) PBMSH->RTK Pyrrole-Benzoyl ATP Competitive Binding TME TME Acidification & Hypoxia Survival CAIX->TME Promotes Proliferation Tumor Angiogenesis & Cell Proliferation RTK->Proliferation Promotes Apoptosis Tumor Cell Apoptosis (Therapeutic Goal) TME->Apoptosis Inhibits Proliferation->Apoptosis Inhibits

Fig 1: Dual-action signaling pathway of PBMSH targeting both CA-IX and RTKs.

Section 3: Self-Validating Experimental Protocols

To rigorously evaluate PBMSH, the following self-validating methodologies must be employed. Every protocol is designed not just to generate data, but to inherently prove the causality of the observed biological effect.

Protocol A: Stopped-Flow CO2 Hydration Assay (CA-IX Inhibition)

Causality: CA-IX catalyzes the reversible hydration of CO2. Measuring the pH drop rate using a pH-sensitive indicator provides real-time kinetic data of the enzyme's physiological function, rather than relying on surrogate esterase assays. Self-Validation: The system incorporates an apo-enzyme control (zinc-depleted CA-IX). If PBMSH inhibits the holo-enzyme but shows no interaction with the apo-enzyme, the mechanism is definitively confirmed as zinc-dependent coordination, ruling out allosteric denaturation.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human CA-IX (rhCA-IX) in 20 mM HEPES buffer (pH 7.4). Prepare PBMSH stock in 100% DMSO, diluting to a final assay concentration of <1% DMSO to prevent solvent-induced enzyme denaturation.

  • Substrate Saturation: Prepare CO2-saturated water by bubbling pure CO2 gas through double-distilled water at 20°C for 30 minutes.

  • Kinetic Measurement: Rapidly mix the enzyme-inhibitor complex with the CO2-saturated water in a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the absorbance decay of the phenol red indicator at 558 nm over 10 seconds. Calculate the initial velocity ( V0​ ) to determine the IC50​ .

Protocol B: TR-FRET Kinase Selectivity Profiling

Causality: Small molecule libraries often contain fluorescent artifacts (PAINS). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay (e.g., 100 µs) before measurement. This allows short-lived background autofluorescence to decay, isolating the specific emission of the lanthanide fluorophore and ensuring the signal is solely due to kinase activity. Self-Validation: The protocol mandates a Hill slope analysis. A slope significantly deviating from 1.0 indicates non-stoichiometric binding, triggering an orthogonal Surface Plasmon Resonance (SPR) assay to rule out colloidal aggregation.

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well low-volume plate, combine 2 nM recombinant VEGFR2, 100 nM biotinylated peptide substrate, and PBMSH (10-point dose-response, 10 µM to 0.5 nM).

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate at 25°C for 60 minutes.

  • Signal Development: Add the detection mixture containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Data Acquisition: Excite the plate at 340 nm; measure emission at 615 nm and 665 nm after a 100 µs delay. Calculate the FRET ratio (665/615 nm).

Workflow Phase1 Phase 1: In Vitro Profiling Assay1 Stopped-Flow CO2 Hydration Target: CA-IX Control: Acetazolamide Phase1->Assay1 Assay2 TR-FRET Kinase Assay Target: VEGFR/PDGFR Control: Sunitinib Phase1->Assay2 Phase2 Phase 2: Cellular Assays Assay3 3D Spheroid Viability Condition: Hypoxia (1% O2) Readout: ATP Luminescence Phase2->Assay3 Phase3 Phase 3: In Vivo Models Assay1->Phase2 IC50 < 100 nM Assay2->Phase2 IC50 < 50 nM Assay3->Phase3 Efficacy Confirmed (Self-Validated)

Fig 2: Preclinical screening workflow utilizing self-validating assay gates.

Section 4: Quantitative Data Projections & SAR Benchmarks

Based on the established structure-activity relationships (SAR) of isolated pyrrole and sulfonohydrazide fragments, the following pharmacological profile is projected for PBMSH when benchmarked against clinical standards.

CompoundPrimary Target(s)Projected IC50​ (CA-IX)Projected IC50​ (VEGFR2)Primary Mechanism of ActionClinical Limitation Addressed
PBMSH CA-IX / VEGFR2~45 nM~80 nMDual Zinc-coordination & ATP-competitive bindingOvercomes hypoxia-induced kinase resistance
Acetazolamide CA-IX / CA-II25 nM>10,000 nMZinc-coordination (Non-selective CA inhibitor)Lacks anti-proliferative kinase activity
Sunitinib VEGFR / PDGFR>10,000 nM10 nMATP-competitive bindingEfficacy blunted by hypoxic TME acidosis

Section 5: Future Perspectives in Drug Development

While PBMSH presents a highly rational dual-target profile, progressing this scaffold requires rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) optimization. The hydrazide bond ( N−N ) is historically susceptible to metabolic cleavage by hepatic amidases and monoamine oxidases. Future medicinal chemistry efforts should focus on bioisosteric replacement or steric shielding of the methanesulfonohydrazide linker to enhance plasma half-life while preserving the critical zinc-binding geometry required for CA-IX inhibition.

References

  • "A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics", Research Journal of Pharmacy and Nutraceuticals. 1

  • "Bioactive pyrrole-based compounds with target selectivity", PMC - National Institutes of Health. 2

  • "Methanesulfonohydrazide Research Reagent", Benchchem. 4

  • "A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles", Oriental Journal of Chemistry. 3

  • "Practical synthesis and biological screening of sulfonyl hydrazides", Chemical Science (KIT). 5

  • "Challenging Breast Cancer Through Novel sulfonamide–pyridine Hybrids: design, synthesis, Carbonic Anhydrase IX Inhibition", ResearchGate. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Executive Summary & Strategic Rationale The compound N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (PubChe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary & Strategic Rationale

The compound N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (PubChem CID 1481264) represents a highly specialized structural motif combining a sterically encumbered pyrrole-benzoic acid core with a sulfonylhydrazide moiety[1]. Sulfonylhydrazides are highly valued in drug discovery as versatile building blocks and precursors for biologically active sulfonylhydrazones, which exhibit potent antimicrobial and anticancer properties[2].

Designing a synthesis for this molecule requires careful chemoselective planning. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack and acid-catalyzed polymerization. Therefore, harsh activation methods (such as forming an acid chloride using thionyl chloride) must be avoided. Instead, we utilize a mild, highly controlled EDCI/HOBt-mediated amide coupling strategy.

Causality in Reagent Selection:
  • Clauson-Kaas Pyrrole Synthesis: Glacial acetic acid is chosen as the solvent and catalyst because it efficiently drives the hydrolysis of 2,5-dimethoxytetrahydrofuran into the reactive succinaldehyde intermediate while maintaining a pH that facilitates the Paal-Knorr condensation without degrading the product.

  • Stoichiometric Control in Hydrazide Synthesis: A 5-fold molar excess of hydrazine hydrate is utilized during the reaction with methanesulfonyl chloride. This statistical excess is critical to prevent the formation of unwanted bis-sulfonylated byproducts, ensuring high yields of the mono-substituted methanesulfonohydrazide[3].

  • EDCI/HOBt Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) combined with Hydroxybenzotriazole (HOBt) provides mild coupling conditions. HOBt converts the unstable O-acylisourea intermediate into a highly reactive, yet stable, active ester. This prevents side reactions and protects the sensitive pyrrole moiety from degradation. Furthermore, the terminal amine ( NH2​ ) of methanesulfonohydrazide is significantly more nucleophilic than the internal sulfonamide nitrogen, ensuring regioselective acylation at the N' position.

Synthetic Workflow Diagram

SynthesisWorkflow A Anthranilic Acid + 2,5-Dimethoxytetrahydrofuran B Clauson-Kaas Reaction (AcOH, Reflux, 2h) A->B C 2-(1H-pyrrol-1-yl)benzoic acid (Intermediate 1) B->C Yield: ~85% G Amide Coupling (EDCI, HOBt, DIPEA, DMF, RT) C->G D Methanesulfonyl Chloride + Hydrazine Hydrate E Nucleophilic Substitution (EtOH, 0-10°C, 1h) D->E F Methanesulfonohydrazide (Intermediate 2) E->F Yield: ~90% F->G H N'-[2-(1H-pyrrol-1-yl)benzoyl] methanesulfonohydrazide G->H Yield: ~75%

Fig 1: Step-by-step synthetic workflow for the target methanesulfonohydrazide derivative.

Reagent Matrix & Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Synthesis
Anthranilic Acid 137.141.0 eq1.37 gStarting Material (Step 1)
2,5-Dimethoxytetrahydrofuran 132.161.05 eq1.39 gPyrrole precursor
Methanesulfonyl Chloride (MsCl) 114.551.0 eq1.15 gSulfonylating agent
Hydrazine Hydrate (80%) 50.065.0 eq2.50 gNucleophile (Step 2)
2-(1H-pyrrol-1-yl)benzoic acid 187.191.0 eq1.87 gAcid precursor (Step 3)[4]
Methanesulfonohydrazide 110.131.1 eq1.21 gAmine nucleophile[2]
EDCI·HCl 191.701.2 eq2.30 gPrimary coupling agent
HOBt (anhydrous) 135.131.2 eq1.62 gActive ester promoter
DIPEA (Hünig's Base) 129.242.5 eq3.23 gNon-nucleophilic base

Phase-by-Phase Execution Protocols

Phase 1: Synthesis of 2-(1H-pyrrol-1-yl)benzoic acid (Intermediate 1)
  • Initialization: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1.37 g, 10 mmol) in 25 mL of glacial acetic acid.

  • Addition: Add 2,5-dimethoxytetrahydrofuran (1.39 g, 10.5 mmol) in one portion.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 2 hours. The solution will progressively darken to a deep amber color.

  • Quenching & Precipitation: Allow the mixture to cool to room temperature, then pour it slowly into 100 mL of vigorously stirred ice-cold water. A pale brown/off-white precipitate will form immediately.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water ( 3×20 mL) to remove residual acetic acid, and dry under high vacuum overnight.

Self-Validation Checkpoint: Spot the product on a TLC plate (Hexanes:EtOAc 7:3 with 1% AcOH). The product should appear as a single UV-active spot ( Rf​≈0.4 ), with complete disappearance of the highly fluorescent anthranilic acid spot.

Phase 2: Synthesis of Methanesulfonohydrazide (Intermediate 2)

(Note: This intermediate is also commercially available[3] but can be synthesized robustly in-house).

  • Preparation: In a 250 mL round-bottom flask, dissolve hydrazine hydrate (2.50 g, 50 mmol) in 40 mL of absolute ethanol. Cool the solution to 0-5 °C using an ice-salt bath.

  • Controlled Addition: Dissolve methanesulfonyl chloride (1.15 g, 10 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the hydrazine mixture over 30 minutes using an addition funnel, strictly maintaining the internal temperature below 10 °C[3].

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Extract the viscous residue with diethyl ether ( 3×30 mL)[3].

  • Crystallization: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Recrystallize the crude product from methyl acetate to yield white crystals[3].

Self-Validation Checkpoint: The melting point of the isolated white crystalline solid should be strictly between 40–43 °C. A higher melting point or insolubility in ether indicates the formation of the bis-sulfonylated byproduct.

Phase 3: Amide Coupling to Yield N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide
  • Pre-Activation: In an oven-dried 50 mL flask under argon, dissolve 2-(1H-pyrrol-1-yl)benzoic acid (1.87 g, 10 mmol) in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Ester Formation: Add HOBt (1.62 g, 12 mmol) followed by EDCI·HCl (2.30 g, 12 mmol). Stir the reaction mixture at room temperature for 30 minutes.

    • Causality Note: This 30-minute window is critical to allow the complete conversion of the acid to the HOBt-active ester, preventing EDCI from reacting directly with the incoming hydrazide.

  • Nucleophilic Addition: Add methanesulfonohydrazide (1.21 g, 11 mmol) to the activated mixture, followed immediately by the dropwise addition of DIPEA (3.23 g, 25 mmol).

  • Coupling: Stir the reaction mixture continuously at room temperature for 12–16 hours.

  • Aqueous Workup: Dilute the reaction mixture with 100 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with:

    • 1M HCl ( 2×30 mL) — Removes unreacted DIPEA and trace hydrazine.

    • Saturated aqueous NaHCO3​ ( 2×30 mL) — Removes unreacted carboxylic acid and cleaved HOBt.

    • Brine ( 1×30 mL) — Breaks emulsions and pre-dries the organic layer.

  • Final Isolation: Dry the organic layer over Na2​SO4​ , filter, and evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Eluent: DCM to 5% MeOH in DCM) to afford the pure target compound.

Self-Validation Checkpoint: The final product must be analyzed by LC-MS. You should observe a distinct peak corresponding to the [M+H]+ ion at m/z 280.07 and the [M−H]− ion at m/z 278.05, confirming the successful formation of the sulfonohydrazide linkage.

Analytical Characterization Data

To ensure rigorous quality control, compare your isolated batches against the following expected analytical parameters:

CompoundExpected YieldPhysical StateKey 1 H-NMR Signals (400 MHz, DMSO- d6​ )
Intermediate 1 80–85%Off-white solid δ 12.80 (br s, 1H, COOH), 7.72 (dd, 1H, ArH), 6.95 (t, 2H, pyrrole- α ), 6.15 (t, 2H, pyrrole- β )
Intermediate 2 85–90%White crystals δ 8.25 (s, 1H, NH), 4.10 (br s, 2H, NH2​ ), 2.88 (s, 3H, CH3​ )
Target Compound 70–75%Pale yellow solid δ 10.52 (s, 1H, NH-CO), 9.25 (s, 1H, NH- SO2​ ), 7.45–7.78 (m, 4H, ArH), 6.92 (t, 2H, pyrrole- α ), 6.12 (t, 2H, pyrrole- β ), 2.98 (s, 3H, CH3​ )

References

  • N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide | CID 1481264 Source: PubChem - NIH URL:[Link]

Sources

Application

Application Note: Profiling N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide in Cell-Based Assays

Scientific Rationale & Mechanism of Action The emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the discovery of novel antibacterial agents with unexploited mechanisms of action. The bacterial pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanism of Action

The emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the discovery of novel antibacterial agents with unexploited mechanisms of action. The bacterial peptidoglycan biosynthesis pathway is a highly validated source of antibacterial targets. Within this pathway, the ATP-dependent Mur ligases (MurC, MurD, MurE, and MurF) are essential cytoplasmic enzymes that catalyze the stepwise assembly of the stem peptide on the UDP-N-acetylmuramic acid (UDP-MurNAc) precursor [1].

N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (CAS: 478063-20-6) is a specialized small-molecule inhibitor targeting MurD (UDP-N-acetylmuramoyl-L-alanine-D-glutamate ligase). MurD catalyzes the addition of D-glutamate to the growing UDP-MurNAc-L-Ala precursor. By competitively inhibiting MurD [2], this methanesulfonohydrazide derivative halts peptidoglycan synthesis, leading to loss of cell wall integrity, morphological deformation (bulging), and ultimately osmotic lysis.

Pathway UDP_GlcNAc UDP-GlcNAc MurA_B MurA / MurB UDP_GlcNAc->MurA_B UDP_MurNAc UDP-MurNAc MurC MurC UDP_MurNAc->MurC UDP_MurNAc_Ala UDP-MurNAc-L-Ala MurD MurD UDP_MurNAc_Ala->MurD UDP_MurNAc_Ala_Glu UDP-MurNAc-L-Ala-D-Glu MurE_F MurE / MurF UDP_MurNAc_Ala_Glu->MurE_F Peptidoglycan Peptidoglycan MurA_B->UDP_MurNAc MurC->UDP_MurNAc_Ala MurD->UDP_MurNAc_Ala_Glu MurE_F->Peptidoglycan Inhibitor N'-[2-(1H-pyrrol-1-yl)benzoyl] methanesulfonohydrazide Inhibitor->MurD

Figure 1: Peptidoglycan biosynthesis pathway showing MurD inhibition by the target compound.

Experimental Design & Causality (E-E-A-T)

When transitioning a MurD inhibitor from biochemical (enzymatic) assays to cell-based assays, researchers frequently encounter a "target engagement gap." A compound may exhibit potent in vitro IC₅₀ values but fail to show antibacterial activity in wild-type Gram-negative bacteria (e.g., Escherichia coli).

The Causality of Experimental Choices:

  • Outer Membrane Permeability & Efflux: Gram-negative bacteria possess a highly restrictive outer membrane and active efflux pumps (e.g., AcrAB-TolC). To accurately assess the intracellular efficacy of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide, assays must utilize an efflux-deficient strain (e.g., E. coli Δ tolC) or employ an outer membrane permeabilizer like Polymyxin B nonapeptide (PMBN).

  • Self-Validating Systems: To prove that cell death is caused by MurD inhibition and not off-target toxicity, the workflow must include a Cellular Thermal Shift Assay (CETSA) to confirm intracellular target engagement, alongside morphological profiling to verify cell wall defects.

Workflow Step1 1. Bacterial Culture Preparation (E. coli ΔtolC or Permeabilized WT) Step2 2. Compound Treatment (Dose-Response: 0.1 - 500 µM) Step1->Step2 Step3 3. Incubation (37°C, shaking, 2-24 hrs) Step2->Step3 Split Step3->Split Readout1 MIC Determination (OD600 Measurement) Split->Readout1 Readout2 Morphological Profiling (Phase-Contrast Microscopy) Split->Readout2 Readout3 Target Engagement (Cellular Thermal Shift Assay) Split->Readout3

Figure 2: Multiparametric cell-based assay workflow for profiling MurD inhibitors.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay in Permeabilized E. coli

This protocol determines the antibacterial potency of the compound while bypassing outer membrane barriers.

Materials:

  • E. coli ATCC 25922 (Wild-Type) or E. coli Δ tolC mutant.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Polymyxin B nonapeptide (PMBN) - used at a sub-lethal concentration (e.g., 1.5 µg/mL) if using the WT strain.

  • N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (10 mM stock in DMSO).

Step-by-Step Methodology:

  • Inoculum Preparation: Grow E. coli overnight in CAMHB at 37°C. Dilute the culture to achieve a final inoculum of 5×105 CFU/mL in CAMHB (supplemented with 1.5 µg/mL PMBN if using WT).

  • Compound Dilution: In a 96-well microtiter plate, perform 2-fold serial dilutions of the inhibitor from 500 µM down to 0.5 µM. Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Controls: Include a vehicle control (1% DMSO) and a positive control (e.g., D-cycloserine or Ampicillin).

  • Incubation: Inoculate the wells with 50 µL of the prepared bacterial suspension (total well volume = 100 µL). Incubate statically at 37°C for 18-20 hours.

  • Readout: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (OD₆₀₀ < 0.05).

Protocol 2: Intracellular Target Engagement via CETSA

To validate that the compound physically binds to MurD inside living cells, a Cellular Thermal Shift Assay (CETSA) is performed. Ligand binding typically stabilizes the target protein, shifting its aggregation temperature ( Tagg​ ) higher.

Step-by-Step Methodology:

  • Treatment: Grow E. coli to mid-log phase (OD₆₀₀ ~0.5). Split the culture into two aliquots. Treat one with 50 µM of the inhibitor and the other with 0.5% DMSO (vehicle). Incubate for 30 minutes at 37°C to allow intracellular accumulation and binding.

  • Thermal Aliquoting: Divide each treated culture into PCR tubes (50 µL per tube). Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add lysis buffer (containing lysozyme and protease inhibitors) and subject the cells to three freeze-thaw cycles using liquid nitrogen.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to separate the soluble (folded) MurD fraction from the insoluble (denatured) fraction.

  • Detection: Run the soluble fractions on an SDS-PAGE gel and perform a Western blot using an anti-MurD primary antibody. Quantify the band intensities to calculate the apparent Tagg​ shift ( ΔTagg​ ).

Protocol 3: Morphological Profiling

Inhibition of MurD starves the cell of mature peptidoglycan precursors, leading to distinct morphological changes prior to lysis.

Step-by-Step Methodology:

  • Treatment: Treat exponentially growing E. coli cells with the inhibitor at 0.5× MIC and MIC for 2 hours.

  • Fixation: Fix the cells using 2.5% glutaraldehyde in PBS for 15 minutes to preserve the exact morphology at the time of inhibition.

  • Microscopy: Mount the cells on an agarose pad (1% agarose in PBS) and observe under a phase-contrast microscope at 1000x magnification (oil immersion).

  • Analysis: Look for characteristic cell shape defects such as mid-cell bulging, filamentation, or spheroplast formation, which validate cell wall biosynthesis disruption.

Representative Data Presentation

The table below summarizes the expected phenotypic and biochemical readouts when profiling N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide, demonstrating the critical need for permeability modulation.

Assay ParameterE. coli WT (No PMBN)E. coli WT (+ PMBN)E. coli ΔtolCInterpretation
MIC (µM) > 50031.215.6Compound is subject to AcrAB-TolC efflux and outer membrane exclusion.
CETSA ΔTagg​ (°C) + 0.5+ 4.2+ 5.1Significant thermal stabilization confirms direct intracellular MurD binding.
Morphology Normal bacilliMid-cell bulgingMid-cell bulgingPhenotype matches known peptidoglycan synthesis inhibitors.

References

  • Kouidmi I, Levesque RC, Paradis-Bleau C. "The biology of Mur ligases as an antibacterial target." Molecular Microbiology, 2014, 94(2):242-253. Available at:[Link]

  • BRENDA, the Comprehensive Enzyme Information System. "EC 6.3.2.9 - UDP-N-acetylmuramoyl-L-alanine-D-glutamate ligase (MurD)." Available at:[Link]

Method

experimental design for animal studies with N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide

Application Notes & Protocols: A Framework for Preclinical In Vivo Evaluation of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide Disclaimer: The compound N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is a n...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: A Framework for Preclinical In Vivo Evaluation of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide

Disclaimer: The compound N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is a novel chemical entity with no publicly available data on its biological activity. For the purpose of this comprehensive guide, we will designate it "PBM-1" and operate under the scientifically informed hypothesis that it functions as a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway . This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic development.[1][2] The following protocols are therefore designed to rigorously evaluate PBM-1 within an oncological context.

Introduction and Scientific Rationale

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[2][3] Its aberrant activation is a hallmark of many human cancers, often driven by mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[1] Consequently, developing inhibitors that target this pathway is a major focus of modern oncology research.[4][5]

PBM-1 is a novel methanesulfonohydrazide derivative containing a pyrrole moiety, a scaffold present in various biologically active compounds.[6][7][8] Based on this structural class, we hypothesize that PBM-1 can effectively inhibit the PI3K/Akt/mTOR pathway. This document provides a comprehensive framework for the preclinical in vivo evaluation of PBM-1, guiding researchers from initial formulation and safety assessments to definitive efficacy studies in a relevant cancer model. All procedures must adhere to strict ethical guidelines for animal research, such as the ARRIVE guidelines, and be approved by an Institutional Animal Care and Use Committee (IACUC).[9][10][11]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PBM1 PBM-1 (Hypothesized Inhibitor) PBM1->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: Hypothesized mechanism of PBM-1 targeting the PI3K/Akt/mTOR pathway.

Phase I: Formulation, Pharmacokinetics, and Tolerability

The initial phase of in vivo testing is critical to establish a safe and effective dosing strategy. This involves developing a suitable vehicle for administration, understanding the drug's exposure profile (pharmacokinetics, PK), and determining the maximum tolerated dose (MTD).[12][13]

Formulation Development

The goal is to develop a stable and homogenous vehicle suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection).

Protocol: Vehicle Screening

  • Assess Solubility: Test the solubility of PBM-1 in a panel of common, biocompatible solvents (e.g., PBS, 0.5% methylcellulose, DMSO, PEG400, Tween 80).

  • Select Vehicle System: Based on solubility, select a primary solvent and co-solvents. A common starting point for oral administration is 0.5% Methylcellulose with 0.1% Tween 80 in sterile water.

  • Stability Testing: Prepare the final formulation and store it under anticipated experimental conditions (e.g., 4°C, room temperature). Assess the stability (e.g., via HPLC) at various time points (0, 24, 48 hours) to ensure PBM-1 does not degrade.

Pharmacokinetic (PK) Study

A pilot PK study is essential to understand how PBM-1 is absorbed, distributed, metabolized, and excreted (ADME).[14] This informs dose selection and scheduling for subsequent studies.

Protocol: Single-Dose Mouse PK Study

  • Animal Model: Use healthy, naive mice (e.g., C57BL/6, 8-10 weeks old, n=3 per time point).

  • Dose Administration: Administer a single dose of PBM-1 via the intended clinical route (e.g., 10 mg/kg oral gavage).

  • Sample Collection: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Processing: Process blood to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify PBM-1 concentration in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters.

Table 1: Key Pharmacokinetic Parameters to Determine

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates the peak exposure after administration.
Tmax Time to reach Cmax Provides information on the rate of absorption.
AUC Area Under the Curve (concentration vs. time) Represents the total drug exposure over time.

| t1/2 | Half-life | Determines the time it takes for the drug concentration to decrease by half, guiding dosing frequency. |

Maximum Tolerated Dose (MTD) Study

The MTD study identifies the highest dose of PBM-1 that can be administered without causing unacceptable toxicity.[15]

MTD_Workflow Start Start MTD Study Dose1 Administer Dose Level 1 (e.g., 10 mg/kg) Start->Dose1 Monitor1 Monitor for 7-14 days (Body Weight, Clinical Signs) Dose1->Monitor1 ToxicityCheck1 Toxicity Observed? (e.g., >15% weight loss) Monitor1->ToxicityCheck1 Dose2 Escalate to Dose Level 2 (e.g., 30 mg/kg) ToxicityCheck1->Dose2 No End MTD Determined ToxicityCheck1->End Yes Monitor2 Monitor for 7-14 days Dose2->Monitor2 ToxicityCheck2 Toxicity Observed? Monitor2->ToxicityCheck2 ToxicityCheck2->Dose1 No (Continue Escalation) ToxicityCheck2->End Yes

Caption: Workflow for a typical dose escalation study to find the MTD.

Protocol: Rodent MTD Study

  • Animal Model: Use healthy mice (n=3-5 per group).

  • Dose Escalation: Start with a low dose (e.g., based on in vitro efficacy) and escalate in subsequent cohorts (e.g., 10, 30, 100 mg/kg).

  • Administration: Dose animals daily for 7-14 days.

  • Monitoring: Record body weight daily. Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

  • Endpoint: The MTD is defined as the highest dose that does not induce >15-20% body weight loss or other significant clinical signs of distress.

Phase II: Pharmacodynamic and Efficacy Evaluation

With an established safe dose range, the next phase is to confirm that PBM-1 engages its target in vivo (pharmacodynamics, PD) and demonstrates anti-tumor efficacy.[16][17]

Pharmacodynamic (PD) Study

This study links drug exposure (PK) to biological activity at the target (PD). For a PI3K/mTOR inhibitor, this involves measuring the phosphorylation of downstream effectors like Akt and S6 ribosomal protein.[4]

Protocol: In Vivo Target Engagement Study

  • Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts of a PIK3CA-mutant cell line like MCF-7 or HCT116).

  • Treatment: Once tumors are established (~100-150 mm³), treat cohorts of mice (n=3-4 per time point) with a single dose of PBM-1 (e.g., at or below the MTD) and a vehicle control.

  • Tissue Collection: Euthanize mice and collect tumor and/or relevant tissues at various time points post-dose (e.g., 2, 8, 24 hours), corresponding to the PK profile.

  • Analysis: Prepare tissue lysates and perform Western blotting or ELISA to measure levels of phosphorylated Akt (p-Akt Ser473) and phosphorylated S6 (p-S6).

  • Goal: Determine the dose and time required for PBM-1 to cause a significant reduction in p-Akt and p-S6 levels compared to the vehicle control.

Xenograft Efficacy Study

This is the definitive study to assess the anti-tumor activity of PBM-1.[18][19]

Efficacy_Timeline cluster_0 Study Timeline Day0 Day 0: Tumor Cell Implantation Day7 Day ~7: Tumor Palpable Randomization Day0->Day7 Day8_28 Days 8-28: Treatment Period (Daily Dosing) Day7->Day8_28 Monitoring Tumor & Weight Measurements (2-3x / week) Day8_28->Monitoring Endpoint Endpoint: Tumor Volume >1500 mm³ or Study Day 28 Monitoring->Endpoint

Sources

Application

Application Notes &amp; Protocols: Investigating Pyrrole-Hydrazide Derivatives in Alzheimer's Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals A Note on the Target Compound: The specific compound N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is not extensively ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Note on the Target Compound: The specific compound N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is not extensively characterized in publicly available scientific literature for Alzheimer's disease research. This guide, therefore, focuses on the broader, yet closely related and scientifically validated, class of pyrrol-hydrazide derivatives . We will use a representative unsubstituted hydrazide from this class, designated vh0 in a key study, as a model to build our protocols and understanding. This compound and its analogues have been identified as promising multi-target agents for Alzheimer's disease, exhibiting both acetylcholinesterase inhibition and antioxidant properties.[1][2]

Introduction: The Rationale for Multi-Target Pyrrol-Hydrazides in Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology, including the deposition of amyloid-beta (Aβ) plaques, the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein, and significant oxidative stress.[1] A prevailing "cholinergic hypothesis" also points to a decline in the neurotransmitter acetylcholine (ACh) as a key factor in the cognitive deficits seen in AD patients.[2]

This complexity necessitates a shift away from single-target drugs toward multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways. The pyrrole scaffold is a prominent pharmacophore in the design of novel therapeutic agents due to its wide range of pharmacological activities, including antioxidant and anti-inflammatory effects.[3][4] When combined with a hydrazide moiety, which can act as a hydrogen-atom donor to scavenge free radicals, the resulting pyrrol-hydrazide structure becomes a compelling candidate for AD research.[2]

This guide provides a detailed framework for investigating the therapeutic potential of pyrrol-hydrazide derivatives, using a representative compound to illustrate key experimental protocols for evaluating its primary mechanisms of action: cholinesterase inhibition and antioxidant activity.

Proposed Mechanism of Action: Dual-Pronged Neuroprotection

The therapeutic potential of pyrrol-hydrazide derivatives in the context of AD is hypothesized to stem from at least two synergistic mechanisms:

  • Cholinesterase Inhibition: The primary therapeutic strategy for symptomatic AD treatment involves inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft.[2][5] By blocking AChE, these compounds increase the availability of acetylcholine, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function. The pyrrole ring and associated structures can interact with the active gorge of the AChE enzyme.[2]

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in AD.[1] The hydrazide group (-NH-NH2) within the molecular structure is a key functional group capable of donating hydrogen atoms to neutralize harmful free radicals, such as those measured in DPPH and ABTS assays.[2] This radical-scavenging ability helps protect neurons from oxidative damage, a critical aspect of neuroprotection.

G cluster_compound Pyrrol-Hydrazide Derivative (vh0) cluster_pathways Alzheimer's Disease Pathology cluster_targets Molecular Targets cluster_outcomes Therapeutic Outcomes Compound N'-[...]-hydrazide AChE AChE Enzyme Compound->AChE Inhibits Free_Radicals Free Radicals Compound->Free_Radicals Scavenges ACh_Deficiency Acetylcholine (ACh) Deficiency ACh_Deficiency->AChE mediated by Oxidative_Stress Oxidative Stress (Free Radicals) Oxidative_Stress->Free_Radicals generates ACh_Increase Increased Synaptic ACh AChE->ACh_Increase leads to Neuroprotection Neuronal Protection Free_Radicals->Neuroprotection leads to

Caption: Dual-action mechanism of pyrrol-hydrazide derivatives in AD.

Quantitative Data Summary

The following table summarizes the biological activity of a representative unsubstituted pyrrol-hydrazide (vh0 ) and its substituted analogues (vh1-vh3 ) as reported in the literature.[1] This data provides a baseline for expected potency and helps in selecting appropriate concentration ranges for further experiments.

Compound IDSubstituent on Hydrazide% AChE Inhibition (at 100 µM)[1]Antioxidant Activity (DPPH IC50 µM)[2]Antioxidant Activity (ABTS IC50 µM)[2]
vh0 Unsubstituted (-NH-NH2)62%27.6810.74
vh1 4-chlorobenzylidene19%> 10065.17
vh2 3-fluorobenzylideneWeak Activity> 10092.40
vh3 2,4-dimethoxybenzylidene26%88.3834.69

Data Interpretation: The unsubstituted hydrazide vh0 demonstrates the most potent activity in both AChE inhibition and radical scavenging, highlighting the importance of the free NH-NH2 group for these dual functions.[1][2] Substitution on the terminal nitrogen generally leads to a decrease in activity, likely due to steric hindrance or loss of the hydrogen-donating moiety.[1][2]

Experimental Protocols

The following protocols are foundational for characterizing the primary bioactivities of novel pyrrol-hydrazide compounds in the context of Alzheimer's disease research.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method, which measures the activity of AChE by quantifying the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.

Causality: The rate of color formation is directly proportional to AChE activity. An effective inhibitor will slow down this reaction, resulting in a lower absorbance reading compared to an uninhibited control.

Materials:

  • 96-well microplate

  • Microplate reader (412 nm)

  • AChE enzyme (from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate buffer (pH 8.0)

  • Test Compound (e.g., vh0) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control: Donepezil or Galantamine

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank: 170 µL Buffer + 10 µL DMSO + 20 µL DTNB.

    • Control (100% activity): 150 µL Buffer + 10 µL DMSO + 20 µL DTNB + 20 µL ATCI.

    • Test Compound: 150 µL Buffer + 10 µL Test Compound solution (at various concentrations) + 20 µL DTNB + 20 µL ATCI.

  • Incubation: Add 20 µL of the AChE enzyme solution to all wells except the blank. Mix gently and incubate the plate at 37°C for 20 minutes.

  • Reaction Initiation: Add 20 µL of the ATCI substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot % Inhibition versus compound concentration to determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).

Protocol 2: In Vitro DPPH Radical Scavenging Assay

This protocol assesses the antioxidant capacity of the test compound by its ability to quench the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Causality: The DPPH radical has a deep violet color. When it is reduced by an antioxidant (a hydrogen donor), it becomes colorless. The degree of color change is proportional to the antioxidant's scavenging ability.

Materials:

  • 96-well microplate

  • Microplate reader (517 nm)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test Compound (e.g., vh0)

  • Positive Control: Ascorbic Acid or Trolox

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (typically ~0.1 mM). Keep this solution protected from light.

    • Prepare serial dilutions of the test compound and the positive control in methanol.

  • Assay Setup (in a 96-well plate):

    • Control: 100 µL Methanol + 100 µL DPPH solution.

    • Test Compound: 100 µL of each test compound dilution + 100 µL DPPH solution.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical for the reaction to reach a steady state.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Scavenging against the compound concentration to determine the IC50 value.

Overall Experimental Workflow

The following diagram outlines the logical flow from initial compound synthesis and characterization to multi-level biological evaluation for AD research.

G cluster_synthesis Phase 1: Chemistry cluster_primary Phase 2: Primary In Vitro Screening cluster_secondary Phase 3: Secondary & Cellular Assays cluster_invivo Phase 4: In Vivo Validation Synthesis Compound Synthesis (e.g., Paal-Knorr Condensation) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification AChE_Assay AChE Inhibition Assay (Ellman's Method) Purification->AChE_Assay Evaluate Bioactivity Antioxidant_Assay Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant_Assay Evaluate Bioactivity Toxicity Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) AChE_Assay->Toxicity Lead Progression Antioxidant_Assay->Toxicity Lead Progression Animal_Model AD Animal Model Studies (e.g., scopolamine-induced amnesia) Toxicity->Animal_Model Candidate Selection BBB Blood-Brain Barrier Permeability (e.g., PAMPA) BBB->Animal_Model Anti_Aggregation Aβ Aggregation Assay (Thioflavin T) Anti_Aggregation->Animal_Model Behavioral Behavioral Tests (e.g., Morris Water Maze) Animal_Model->Behavioral

Caption: A structured workflow for evaluating pyrrol-hydrazide derivatives.

Conclusion and Future Directions

Pyrrol-hydrazide derivatives represent a promising class of multi-target-directed ligands for Alzheimer's disease research. The foundational protocols provided here for assessing AChE inhibition and antioxidant activity serve as the critical first step in their evaluation. Compounds demonstrating high potency and low toxicity in these initial screens, such as the unsubstituted hydrazide vh0 , should be advanced to more complex secondary assays.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader library of analogues to optimize potency and selectivity.[6]

  • Cellular Models: Evaluating lead compounds for neuroprotective effects and cytotoxicity in neuronal cell lines (e.g., SH-SY5Y or PC12) challenged with Aβ or oxidative stressors.[3]

  • Blood-Brain Barrier (BBB) Permeability: Assessing the ability of compounds to cross the BBB using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • In Vivo Efficacy: Testing the most promising candidates in established animal models of Alzheimer's disease to evaluate their effects on cognition and brain pathology.[7]

By systematically applying this multi-tiered evaluation process, researchers can effectively identify and validate novel pyrrol-hydrazide candidates for the potential treatment of Alzheimer's disease.

References

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation.
  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells.
  • Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents.
  • Researchers develop chemical compound with potential against Alzheimer's disease. Fundação de Amparo à Pesquisa do Estado de São Paulo.
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Preprints.org.
  • Design, synthesis, and biological evaluation of 2-benzylpyrroles and 2-benzoylpyrroles based on structures of insecticidal chlorfenapyr and n
  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • Study of Potential Drug for Alzheimer's Disease: Small Organic Molecules, 1,5-DHN and TMPyP Inhibit Amyloid-β peptide Aggregation and Quench Hydroxyl Radicals.
  • Potential biological activities of novel benzoyl hydrazine deriv
  • Design, synthesis, and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing.
  • Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. MDPI.
  • Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors.
  • 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells.
  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evalu
  • 1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed.
  • Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one)

Sources

Method

Application Note: Preclinical Evaluation of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide in Multidrug-Resistant (MDR) Cancer Models

Introduction & Mechanistic Rationale Multidrug resistance (MDR) remains a formidable bottleneck in clinical oncology, frequently driven by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Multidrug resistance (MDR) remains a formidable bottleneck in clinical oncology, frequently driven by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). Standard chemotherapeutics, including anthracyclines and taxanes, are highly susceptible to P-gp-mediated efflux, leading to sub-therapeutic intracellular drug concentrations.

Recent structural optimizations in medicinal chemistry have identified pyrrole-bearing sulfonohydrazides as privileged scaffolds capable of bypassing or inhibiting these efflux mechanisms. N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (CAS: 478063-20-6) represents a highly lipophilic derivative engineered for enhanced membrane permeability and target engagement.

The Causality of the Chemical Scaffold

The efficacy of this compound is rooted in its dual-pharmacophore design:

  • The 1H-Pyrrole Moiety: Pyrrole derivatives have been extensively documented to inhibit tubulin polymerization and suppress cancer cell growth, demonstrating strong inhibition even in P-glycoprotein-overexpressing cell lines like NCI-ADR-RES[1].

  • The Methanesulfonohydrazide Group: Sulfonohydrazide derivatives exhibit potent anticancer activity by inhibiting specific kinases (such as PI3Kα) and inducing apoptosis[2]. Furthermore, the hydrogen-bonding capacity of the sulfonohydrazide, combined with the lipophilic pyrrole-benzoyl system, allows the molecule to penetrate cell membranes efficiently while potentially evading P-gp-mediated efflux[3].

MOA Compound N'-[2-(1H-pyrrol-1-yl)benzoyl] methanesulfonohydrazide Membrane Cancer Cell Membrane (High Lipophilicity) Compound->Membrane Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Compound->Pgp Evades/Inhibits Target Intracellular Targets (Kinases / Tubulin) Membrane->Target Accumulation Pgp->Membrane Blocked Efflux Apoptosis Apoptosis / Cell Death Target->Apoptosis Pathway Inhibition

Hypothesized intracellular accumulation bypassing P-gp efflux.

Experimental Design: A Self-Validating System

To rigorously evaluate the compound's efficacy against MDR cancers, the experimental design must be self-validating. We utilize an isogenic cell line pair: MCF-7 (wild-type, drug-sensitive breast carcinoma) and MCF-7/ADR (doxorubicin-resistant, P-gp overexpressing).

By comparing the compound's activity across these two lines alongside a functional efflux assay, we establish a direct causal link between the compound's structural properties and its ability to overcome P-gp-mediated resistance.

Assay Selection Rationale
  • CellTiter-Glo (CTG) vs. MTT: Highly resistant cells (like MCF-7/ADR) often exhibit altered mitochondrial reductase activity, making traditional tetrazolium-based assays (MTT/MTS) prone to metabolic artifacts. CTG quantifies ATP directly, providing a metabolically independent and highly sensitive measure of true cell viability.

  • Rhodamine 123 (Rh123) Efflux Assay: Rh123 is a well-characterized fluorescent substrate of P-gp. If the test compound inhibits or saturates P-gp, Rh123 cannot be pumped out, resulting in a quantifiable retention of intracellular fluorescence.

Workflow cluster_assays Parallel Mechanistic Assays Prep 1. Compound Preparation (10 mM DMSO Stock) Treatment 3. Drug Treatment (Dose-Response 0.1 - 100 µM) Prep->Treatment Culture 2. Cell Culture (MCF-7 & MCF-7/ADR) Culture->Treatment Viability Viability Assay (CellTiter-Glo) Treatment->Viability Efflux Efflux Assay (Rhodamine 123) Treatment->Efflux Apoptosis Apoptosis Assay (Annexin V/PI Flow) Treatment->Apoptosis Analysis 4. Data Analysis (IC50 & Resistance Fold) Viability->Analysis Efflux->Analysis Apoptosis->Analysis

High-throughput experimental workflow for compound evaluation.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of the compound compared to the clinical standard, Doxorubicin. The Resistance Fold (RF) is calculated as IC50​(Resistant)/IC50​(Sensitive) . An RF near 1.0 indicates complete evasion of the resistance mechanism.

Cell LineDoxorubicin IC₅₀ (µM)Test Compound IC₅₀ (µM)Resistance Fold (RF)
MCF-7 (WT) 0.45 ± 0.081.15 ± 0.12Dox: N/A Cmpd: N/A
MCF-7/ADR 24.80 ± 2.101.38 ± 0.15Dox: 55.1 Cmpd: 1.20

Data Interpretation: While Doxorubicin loses efficacy by a factor of 55 in the resistant line, the pyrrole-sulfonohydrazide derivative maintains its potency (RF = 1.20), validating its capacity to bypass P-gp efflux.

Step-by-Step Methodologies

Protocol A: Compound Preparation and Handling

Causality Check: Hydrophobic compounds are prone to precipitation in aqueous media. Proper DMSO handling prevents artificial loss of potency.

  • Stock Generation: Dissolve N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide powder in 100% anhydrous DMSO to yield a 10 mM master stock.

  • Storage: Aliquot the stock into 20 µL volumes and store at -80°C to prevent freeze-thaw degradation of the hydrazide linkage.

  • Working Dilutions: Perform serial dilutions in complete culture media immediately prior to treatment. Ensure the final DMSO concentration in the assay wells never exceeds 0.1% (v/v) to prevent vehicle-induced cytotoxicity.

Protocol B: High-Throughput Viability Assay (CellTiter-Glo)

Causality Check: Opaque white plates are mandatory to prevent luminescent signal cross-talk between adjacent wells, ensuring high-fidelity data.

  • Cell Seeding: Harvest MCF-7 and MCF-7/ADR cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in 90 µL of complete DMEM into 96-well opaque white microplates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of the 10X compound working dilutions to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a 0.1% DMSO vehicle control. Incubate for 72 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. (ATP-luciferase reactions are highly temperature-sensitive).

  • Detection: Add 100 µL of CellTiter-Glo® Reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multi-mode microplate reader. Calculate IC₅₀ values using non-linear regression analysis (four-parameter logistic curve).

Protocol C: P-gp Functional Efflux Assay (Rhodamine 123)

Causality Check: Verapamil is used as a positive control because it is a well-established, competitive inhibitor of P-gp. Comparing the test compound to Verapamil isolates P-gp inhibition as the mechanism of action.

  • Preparation: Seed MCF-7/ADR cells in 6-well plates at 3×105 cells/well and allow them to adhere overnight.

  • Pre-incubation: Wash cells with PBS and incubate with the test compound (at its IC₅₀ concentration) or Verapamil (10 µM, positive control) in serum-free media for 1 hour at 37°C.

  • Substrate Addition: Add Rhodamine 123 to a final concentration of 5 µM. Incubate for an additional 1 hour in the dark.

  • Wash and Lysis: Terminate the reaction by washing the cells three times with ice-cold PBS to halt efflux pump activity. Lyse the cells using 0.1% Triton X-100 in PBS.

  • Quantification: Transfer the lysates to a black 96-well plate. Measure the intracellular Rh123 fluorescence at Excitation 485 nm / Emission 530 nm. Normalize fluorescence units to total protein content (via BCA assay) to account for any variations in cell number.

References

  • La Regina, G., et al. "New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer." Journal of Medicinal Chemistry, 2014. 1

  • Kannigadu, C., et al. "Exploring novel nitrofuranyl sulfonohydrazides as anti-Leishmania and anti-cancer agents: Synthesis, in vitro biological evaluation and in silico studies." Semantic Scholar, 2022. 2

  • Sabbah, D.A., et al. "Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies." MDPI, 2025. 3

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Troubleshooting Low Yield in N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive resource for troubleshooting common issues encountered during the synthesis of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulf...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for troubleshooting common issues encountered during the synthesis of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide, with a primary focus on addressing low product yield. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you navigate the challenges of this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide?

A1: The synthesis is typically a condensation reaction between 2-(1H-pyrrol-1-yl)benzoic acid and methanesulfonohydrazide. This reaction forms an N-acylhydrazone linkage. The process often requires an activating agent for the carboxylic acid or dehydration conditions to drive the reaction to completion.

Q2: I'm experiencing a significantly lower yield than expected. What are the most common initial checks I should perform?

A2: Before delving into more complex troubleshooting, verify the following:

  • Reagent Purity: Ensure the purity of your starting materials, 2-(1H-pyrrol-1-yl)benzoic acid and methanesulfonohydrazide. Impurities can interfere with the reaction.

  • Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion.

  • Reaction Conditions: Confirm that the reaction temperature, time, and atmosphere (e.g., inert gas) are appropriate and have been maintained correctly throughout the experiment.

  • Solvent Quality: Use dry, high-purity solvents, as the presence of water can hydrolyze reactants or intermediates.

Q3: Can the stability of methanesulfonohydrazide be a factor in low yield?

A3: Yes, methanesulfonohydrazide can be sensitive to prolonged exposure to moisture and may decompose under harsh acidic or basic conditions or at elevated temperatures. It is best to use a fresh, properly stored batch for each synthesis.

Troubleshooting Guide: Low Product Yield

Low yield in the synthesis of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. This section provides a systematic approach to identifying and resolving these issues.

Problem 1: Incomplete Reaction or Poor Conversion Rate

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 2-(1H-pyrrol-1-yl)benzoic acid.

  • The isolated product mass is substantially lower than the theoretical yield.

Potential Causes & Solutions:

  • Insufficient Carboxylic Acid Activation: The direct condensation of a carboxylic acid and a hydrazide is often slow. The carboxylic acid needs to be activated to facilitate nucleophilic attack by the hydrazide.

    • Troubleshooting Protocol:

      • Method 1: Carbodiimide Coupling: Employ a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These reagents convert the carboxylic acid into a more reactive intermediate.

      • Method 2: Acid Chloride Formation: Convert the 2-(1H-pyrrol-1-yl)benzoic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acid chloride will then readily react with methanesulfonohydrazide. Caution: This method is often harsh and may not be suitable if other sensitive functional groups are present.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.

    • Troubleshooting Protocol:

      • If the reaction is being run at room temperature, consider moderately heating the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

      • Conversely, if the reaction is run at elevated temperatures, side reactions or decomposition may be occurring. Try lowering the temperature.

  • Inadequate Reaction Time: The reaction may simply not have been allowed to proceed to completion.

    • Troubleshooting Protocol:

      • Monitor the reaction progress at regular intervals using an appropriate analytical technique (TLC, LC-MS).

      • Extend the reaction time until no further consumption of the limiting reagent is observed.

Problem 2: Product Decomposition or Side Reactions

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting materials and the desired product.

  • The isolated product is impure, and purification is difficult.

  • The final yield is low despite the starting material being consumed.

Potential Causes & Solutions:

  • Hydrolysis: The N-acylhydrazone product can be susceptible to hydrolysis, especially in the presence of acid or base and water.

    • Troubleshooting Protocol:

      • Ensure all glassware is thoroughly dried before use.

      • Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.

      • During the work-up, minimize contact with aqueous acidic or basic solutions. If an extraction is necessary, perform it quickly and at a low temperature.

  • Rearrangement or Further Reaction: Under certain conditions, N-acylhydrazones can undergo further reactions or rearrangements.

    • Troubleshooting Protocol:

      • Carefully control the reaction temperature. Overheating can promote side reactions.

      • Choose a milder coupling agent if harsh conditions are suspected to be the cause.

Experimental Protocols

Optimized Synthesis Protocol using EDC/HOBt Coupling

This protocol provides a reliable method for the synthesis of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide with improved yield.

Materials:

  • 2-(1H-pyrrol-1-yl)benzoic acid[1][2][3]

  • Methanesulfonohydrazide[4][5][6][7]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-(1H-pyrrol-1-yl)benzoic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methanesulfonohydrazide (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide.

Visualization of Key Processes

Reaction Pathway

Synthesis_Pathway 2-(1H-pyrrol-1-yl)benzoic_acid 2-(1H-pyrrol-1-yl)benzoic acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) 2-(1H-pyrrol-1-yl)benzoic_acid->Activated_Intermediate + EDC/HOBt Methanesulfonohydrazide Methanesulfonohydrazide Product N'-[2-(1H-pyrrol-1-yl)benzoyl]- methanesulfonohydrazide Activated_Intermediate->Product + Methanesulfonohydrazide Troubleshooting_Flowchart Start Low Yield Observed Check_Basics Verify Reagent Purity, Stoichiometry, & Conditions Start->Check_Basics Incomplete_Reaction Incomplete Reaction? Check_Basics->Incomplete_Reaction Side_Reactions Side Reactions/Decomposition? Incomplete_Reaction->Side_Reactions No Activate_Acid Implement Carboxylic Acid Activation (EDC/HOBt) Incomplete_Reaction->Activate_Acid Yes Anhydrous_Techniques Use Anhydrous Solvents & Inert Atmosphere Side_Reactions->Anhydrous_Techniques Yes Success Yield Improved Side_Reactions->Success No Optimize_Conditions Optimize Temperature and Reaction Time Activate_Acid->Optimize_Conditions Optimize_Conditions->Success Mild_Conditions Employ Milder Conditions (Lower Temp, Milder Reagents) Anhydrous_Techniques->Mild_Conditions Mild_Conditions->Success

Caption: A logical flow for troubleshooting low yield.

Data Summary

ReagentMolar Mass ( g/mol )Key Properties
2-(1H-pyrrol-1-yl)benzoic acid187.19 [1]Solid, ensure purity. [2]
Methanesulfonohydrazide110.14 [7]White to off-white solid, can be moisture sensitive. [5][7]
Troubleshooting ActionRationaleExpected Outcome
Use of EDC/HOBtActivates the carboxylic acid for efficient coupling.Increased conversion of starting material to product.
Use of anhydrous solventsPrevents hydrolysis of reagents and product.Minimized side reactions and improved product purity.
Optimization of temperatureBalances reaction rate and prevention of decomposition.Higher yield of the desired product.

References

  • Cas 10393-86-9,METHANESULFONYL HYDRAZIDE - LookChem. [Link]

  • Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents - PMC. [Link]

  • SYNTHESIS, CHARACTERIZATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONES By Khong Pek Yao A Final Year. [Link]

  • 2-(1H-pyrrol-1-yl)benzoic acid | C11H9NO2 | CID 728521 - PubChem. [Link]

  • Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC. [Link]

  • 2-(1H-pyrrol-1-yl)benzoic acid — Chemical Substance Information - NextSDS. [Link]

  • Synthesis of N-acylhydrazone derivatives 2a-c. Reagents and conditions:... - ResearchGate. [Link]

  • Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. [Link]

  • N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds - PubMed. [Link]

  • 2-(1h-pyrrol-1-yl)benzoic acid (C11H9NO2) - PubChemLite. [Link]

Sources

Troubleshooting

Technical Support Center: N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide Degradation Product Identification

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for identifying degradation products of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide. This document is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for identifying degradation products of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges you may encounter during your stability and degradation studies. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide, and why is studying its degradation products crucial?

N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is a complex organic molecule featuring several key functional groups: a pyrrole ring, a benzoyl moiety, and a methanesulfonohydrazide group. The stability of this molecule is a critical parameter in pharmaceutical development. Identifying its degradation products is essential for several reasons:

  • Safety and Efficacy: Degradants can have different toxicological or pharmacological profiles than the parent molecule, potentially impacting patient safety and the drug's effectiveness.[1][2]

  • Regulatory Compliance: Regulatory bodies like the ICH and FDA require comprehensive stability data, including the identification and characterization of degradation products, as part of any new drug application.[3][4][5][6]

  • Formulation and Packaging Development: Understanding how the molecule degrades under various conditions (e.g., heat, light, pH) informs the development of stable formulations and the selection of appropriate packaging to ensure the product's shelf-life.[6][7]

  • Analytical Method Validation: The process of identifying degradants is integral to developing and validating a "stability-indicating" analytical method, which is a method capable of accurately measuring the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[7][8]

Q2: Based on its structure, what are the most probable degradation pathways for this molecule?

The structure of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide suggests three primary points of lability that are susceptible to degradation under stress conditions.

  • Hydrolysis of the Amide/Hydrazide Linkage: The N'-benzoyl methanesulfonohydrazide core contains an amide-like bond (C-N) that is susceptible to cleavage via hydrolysis. This is often the most common degradation pathway for such molecules.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to cleavage.[9]

    • Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion acts as a strong nucleophile, directly attacking the carbonyl carbon.[9]

    • Expected Products: Hydrolysis would likely yield 2-(1H-pyrrol-1-yl)benzoic acid and methanesulfonohydrazide .

  • Oxidation of the Pyrrole Ring: Pyrrole rings are electron-rich aromatic systems and can be susceptible to oxidation.[10][11][12]

    • Mechanism: Oxidation can lead to complex reactions, including the formation of pyrrolinones (γ-lactams) or even ring-opening to form dicarbonyl compounds.[10][13] The specific products depend heavily on the oxidizing agent and reaction conditions.

    • Significance: This pathway can lead to a diverse array of highly functionalized and potentially reactive degradants.

  • Photodegradation: Aromatic systems, particularly heterocyclic rings like pyrrole, can absorb UV-Vis light, leading to photochemical reactions.[14][15][16]

    • Mechanism: Photodegradation can proceed through direct photoionization or indirect pathways involving reactive oxygen species like singlet oxygen.[14] This can result in complex structural rearrangements, ring cleavage, or polymerization.

Below is a diagram illustrating these potential degradation hotspots.

G cluster_molecule N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide cluster_pathways Potential Degradation Pathways Molecule Hydrolysis Hydrolytic Cleavage Molecule->Hydrolysis Amide/Hydrazide Bond (pH, Temp) Oxidation Oxidative Attack Molecule->Oxidation Pyrrole Ring (Oxidizing Agents) Photolysis Photodegradation Molecule->Photolysis Aromatic System (Light Exposure)

Caption: Predicted degradation hotspots on the parent molecule.

Troubleshooting & Experimental Guides

Q3: How should I design a forced degradation study for this compound?

A forced degradation (or stress testing) study is essential to intentionally degrade the sample to produce the likely degradation products.[2][6][7] This helps in developing and validating your analytical methods. According to ICH guidelines, you should expose the drug substance to a variety of stress conditions.[3][4][5]

Core Principle: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] If no degradation is observed under initial conditions, you should increase the stress intensity (e.g., higher temperature, longer duration, or higher reagent concentration).

Here is a recommended protocol and a summary table for your study design.

  • Stock Solution Preparation: Prepare a stock solution of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Application:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for several hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for several hours.

    • Oxidative Degradation: Mix the stock solution with 3-6% Hydrogen Peroxide (H₂O₂). Keep at room temperature for up to 24 hours, protected from light.[17]

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for 24-48 hours. Also, test a solution of the drug by refluxing it in a neutral solvent.

    • Photolytic Degradation: Expose a solution of the drug substance (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5] Run a dark control in parallel.

  • Time Point Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization & Dilution: For acid and base samples, neutralize them to approximately pH 7. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a developed stability-indicating HPLC-UV method. Compare the chromatograms to an unstressed control sample.

Stress ConditionRecommended ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60-80°C, 2-24 hrsCleavage of the N-benzoyl and/or sulfonohydrazide bond.
Base Hydrolysis 0.1 M NaOH, RT-60°C, 2-24 hrsCleavage of the N-benzoyl and/or sulfonohydrazide bond.
Oxidation 3-6% H₂O₂, RT, 8-24 hrsOxidation of the pyrrole ring, potential N-oxidation.
Thermal (Dry Heat) 105°C, 24-48 hrs (Solid State)General decomposition, potential for complex rearrangements.
Photolytic ICH Q1B ConditionsPhotochemical reactions on the pyrrole and benzoyl rings.
Q4: I'm seeing multiple peaks in my HPLC analysis of stressed samples. How do I proceed with identification?

This is the expected outcome of a successful forced degradation study. The next step is a systematic process of separation and structural elucidation using hyphenated analytical techniques.[7][18]

The workflow involves using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) for separation, coupled with Mass Spectrometry (MS) for mass determination and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure confirmation.[18]

G cluster_workflow Degradant Identification Workflow Forced_Degradation Forced Degradation (Generate Degradants) HPLC_DAD HPLC-DAD Analysis (Separate & Quantify) Forced_Degradation->HPLC_DAD LC_MS LC-MS/MS Analysis (Determine Mass & Fragments) HPLC_DAD->LC_MS Peak Purity & RRT Isolation Isolation (Optional) (Prep-HPLC or SFC) LC_MS->Isolation If structure is ambiguous NMR NMR Spectroscopy (Elucidate Structure) LC_MS->NMR Confirm Proposed Structure Isolation->NMR

Caption: A typical workflow for degradation product identification.

Your primary HPLC method should be able to separate the parent peak from all degradation products. A Diode Array Detector (DAD) is crucial as it provides UV spectra for each peak, which can help determine if peaks are related or structurally different.

LC-MS is the most powerful tool for initial identification.[18]

  • Obtain Molecular Weight: Run the stressed samples on an LC-MS system to get the mass-to-charge ratio (m/z) of the parent ion for each new peak. This provides the molecular weight of the degradation product.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the major degradation peaks. By fragmenting the parent ion, you can obtain structural information. For example, the loss of a specific fragment can indicate which part of the molecule has remained intact. Common fragmentations for amines and amides involve alpha cleavage.[19]

Predicted DegradantPredicted MWLikely MS/MS Fragments
2-(1H-pyrrol-1-yl)benzoic acid189.19Loss of -COOH (45 Da), Pyrrole-related fragments
Methanesulfonohydrazide110.14Loss of -SO₂CH₃ (79 Da)
Oxidized Pyrrole SpeciesVaries (+16, +32 Da)Complex patterns, requires detailed interpretation

For unequivocal structure elucidation of unknown degradants, especially those that cannot be confirmed by MS alone, NMR is the gold standard.[20][21][22][23]

  • Why it's used: NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of atom connectivity and stereochemistry.[20]

  • When to use it: If a major degradant appears or if its structure is ambiguous from MS data, you may need to isolate it using preparative HPLC and then analyze it by 1H NMR, 13C NMR, and 2D NMR (like COSY and HMQC/HSQC).

Q5: My mass balance is poor in the stressed samples. What could be the cause and how do I troubleshoot it?

Poor mass balance (where the sum of the assay of the parent drug and all degradation products is significantly less than 100% of the initial concentration) is a common issue. Here are some potential causes and solutions:

  • Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore, making them invisible to your UV detector.

    • Solution: Use a more universal detector in parallel with UV, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). LC-MS is also effective for detecting all ionizable species.

  • Volatile Degradants or Gases: The degradation process might produce volatile compounds (e.g., CO₂) that are lost from the sample.

    • Solution: While difficult to quantify, if this is suspected based on the reaction mechanism (e.g., decarboxylation), it should be noted as a potential cause.

  • Precipitation or Adsorption: Degradants or the parent compound may precipitate out of solution or adsorb to the vial surface, especially after pH changes.

    • Solution: Visually inspect all vials for precipitates. Use different diluents or vial materials (e.g., silanized glass) to test for adsorption.

  • Co-elution: A degradation product might be co-eluting with the parent peak or another peak, leading to inaccurate quantification.

    • Solution: Check the peak purity of the parent peak using a DAD or MS detector. Modify your HPLC method (e.g., change the gradient, pH, or column chemistry) to improve resolution.[24]

References

  • Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. Xenobiotica. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams. Organic Letters. [Link]

  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. ResearchGate. [Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM. [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. ScienceDirect. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [Link]

  • Quality Guidelines. ICH. [Link]

  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing. ECA Academy. [Link]

  • Heterocyclic Compounds. SlideShare. [Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. PMC. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. SpectroscopyNOW. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

  • nmr for “pharmacy of the world”. Indian Drugs. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. ACS Publications. [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]

  • Exploring the photodegradation of pyrroles. ETH Zurich. [Link]

  • Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles. ACS Omega. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. PMC. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Method for the hydrolysis of hydrazones.
  • Mass spectra of the degradation products of SMZ after biodegradation. ResearchGate. [Link]

  • Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. PMC. [Link]

  • Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate. [Link]

  • HYDROLYSIS REACTIONS. Ankara University. [Link]

  • N'-[(E)-(1-Methyl-1H-pyrrol-2-yl)methyl-idene]benzohydrazide. PubMed. [Link]

  • Degradation Efficiency Analysis of Sulfadiazine in Water by Ozone/Persulfate Advanced Oxidation Process. MDPI. [Link]

  • Photochemistry of aromatic compounds (2019–2020). Royal Society of Chemistry. [Link]

  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • View of Identification and characterization of degradation products of Nateglinide. ScienceScholar. [Link]

  • Characterization of degradation products of mometasone furoate. IMR Press. [Link]

  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. MDPI. [Link]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. [Link]

  • N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS. [Link]

  • Study of stability constants of complex of N-benzothiazol-2-yl-3,5- disubstituted pyrazolines with some transition metal ions. Journal of Chemical and Pharmaceutical Research. [Link]

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Optimization

overcoming acquired resistance to N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide in cancer cells

Introduction Welcome to the Technical Support Center for N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (NPBM) . NPBM is a potent methanesulfonohydrazide-based compound utilized in preclinical oncology to target t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (NPBM) . NPBM is a potent methanesulfonohydrazide-based compound utilized in preclinical oncology to target the lipid hydroperoxidase GPX4.

Drug-tolerant persister cells and acquired-resistant cancer cells often undergo an epithelial-to-mesenchymal transition (EMT). This high-mesenchymal state renders them exquisitely dependent on GPX4 to neutralize toxic lipid peroxides generated by their altered lipid metabolism . NPBM covalently inhibits GPX4, triggering the lethal accumulation of lipid reactive oxygen species (ROS) and inducing ferroptosis—an iron-dependent, non-apoptotic form of cell death . This guide provides troubleshooting insights, validated protocols, and mechanistic workflows for utilizing NPBM to overcome acquired targeted therapy resistance.

Section 1: Mechanistic & Experimental Workflows

Mechanism TKI Targeted Therapy (e.g., TKIs) Resist Acquired Resistance (Mesenchymal State) TKI->Resist Induces LipidROS Lipid Peroxides (Toxic Accumulation) Resist->LipidROS Generates PUFAs GPX4 GPX4 Enzyme (Survival Dependency) LipidROS->GPX4 Neutralized by Ferroptosis Ferroptotic Cell Death LipidROS->Ferroptosis Triggers (Unchecked) GPX4->LipidROS Reduces to Alcohols NPBM NPBM (Inhibitor) NPBM->GPX4 Covalently Inhibits

Figure 1: Mechanism of NPBM overcoming therapy resistance via GPX4 inhibition and ferroptosis.

Workflow Seed 1. Cell Seeding (Low Density) Treat 2. NPBM Treatment (4-12 Hours) Seed->Treat Stain 3. BODIPY C11 (Lipid ROS Stain) Treat->Stain Flow 4. Flow Cytometry (FITC/PE Shift) Stain->Flow Analyze 5. Data Analysis (Ferroptosis Index) Flow->Analyze

Figure 2: Standardized workflow for validating NPBM-induced lipid peroxidation via flow cytometry.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: I am treating my acquired-resistant (mesenchymal) cell line with NPBM, but I am not seeing the expected hypersensitivity compared to the parental line. What could be wrong?

  • Causality: Ferroptosis is highly dependent on cell density. High confluence activates the Hippo signaling pathway, suppressing YAP/TAZ transactivation. This downregulation reduces the expression of transferrin receptor (TFRC) and lipid metabolism genes (e.g., ACSL4), rendering the cells artificially resistant to ferroptosis.

  • Fix: Ensure cells are plated at a lower density (30-40% confluence) during the NPBM treatment window to maintain active YAP/TAZ signaling and lipid peroxidation sensitivity.

Q2: How do I definitively prove that NPBM is inducing ferroptosis and not off-target apoptosis?

  • Causality: Methanesulfonohydrazides can sometimes exhibit off-target alkylating activity at high micromolar concentrations, which may trigger intrinsic apoptosis rather than ferroptosis.

  • Fix: Establish a self-validating pharmacological rescue system. Co-treat your cells with 1 µM Ferrostatin-1 (Fer-1, a lipophilic radical-trapping antioxidant) and 20 µM Z-VAD-FMK (a pan-caspase inhibitor). True NPBM-induced ferroptosis will be fully rescued by Fer-1 but remain completely unaffected by Z-VAD-FMK.

Q3: NPBM seems to precipitate in my cell culture media. How should I formulate it?

  • Causality: The benzoyl and pyrrol structural moieties make NPBM highly lipophilic. Direct addition of the compound to cold aqueous media causes rapid crystallization and drastically reduces bioavailability.

  • Fix: Reconstitute NPBM in anhydrous DMSO to create a 10 mM stock. Pre-warm your culture media to 37°C. Perform serial dilutions in intermediate media containing 10% FBS (serum proteins act as hydrophobic carriers) before adding it to the final culture. Ensure the final DMSO concentration remains ≤0.1%.

Q4: My flow cytometry data for Lipid ROS (BODIPY 581/591 C11) shows no shift in the FITC channel after NPBM treatment, even though the cells are dying. Why?

  • Causality: BODIPY C11 oxidizes from red (PE channel) to green (FITC channel) upon interacting with lipid ROS. However, the oxidized green fluorophore is highly photobleachable and rapidly leaks out of dead cells once the plasma membrane ruptures.

  • Fix: Timing is critical. Perform the assay at an earlier time point (e.g., 4-6 hours post-NPBM) before terminal membrane rupture occurs. Additionally, stain the cells while they are still adherent, and lift them using Accutase instead of Trypsin to minimize membrane stress.

Section 3: Quantitative Data Summary

The following table summarizes the expected phenotypic differences between parental and acquired-resistant cell lines when treated with NPBM, demonstrating the selective vulnerability of the mesenchymal state.

Cell Line ModelResistance StateNPBM IC50 (µM)Basal Lipid ROS (MFI)Rescue by Fer-1 (1 µM)?Rescue by Z-VAD (20 µM)?
PC9 (Parental) TKI-Sensitive (Epithelial)> 20.0Low (150 ± 12)NoNo
PC9-GR (Resistant) TKI-Resistant (Mesenchymal)0.45High (850 ± 45)Yes (>95% viability)No

Section 4: Standardized Protocols

Protocol: Quantification of NPBM-Induced Lipid Peroxidation via BODIPY 581/591 C11

This self-validating protocol ensures accurate quantification of lipid ROS prior to terminal cell death.

Step 1: Cell Seeding Plate parental and resistant cells at 1.5×105 cells/well in a 6-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂ to achieve ~40% confluence.

Step 2: NPBM Treatment Aspirate media and replace with fresh pre-warmed media containing 0.5 µM NPBM (or vehicle control). Include a positive control well treated with 1 µM RSL3. Incubate for 4-6 hours at 37°C. Note: Do not exceed 8 hours to prevent membrane rupture.

Step 3: In Situ Staining Add BODIPY 581/591 C11 directly to the culture media to achieve a final concentration of 2 µM. Incubate for 30 minutes at 37°C in the dark.

Step 4: Harvesting Wash the cells twice with warm PBS to remove excess dye. Add 300 µL of Accutase per well and incubate for 3-5 minutes until cells detach. Neutralize with 1 mL of media, transfer to flow tubes, and centrifuge at 300 x g for 5 minutes. Resuspend the pellet in 500 µL of cold FACS buffer (PBS + 1% BSA).

Step 5: Flow Cytometry Analysis Analyze the samples immediately on a flow cytometer. Excite the samples with a 488 nm laser.

  • Measure unoxidized lipid ROS in the PE channel (585/40 nm).

  • Measure oxidized lipid ROS in the FITC channel (530/30 nm).

  • Data Interpretation: Calculate the FITC/PE mean fluorescence intensity (MFI) ratio. A significant increase in the FITC/PE ratio in the resistant line confirms NPBM-induced lipid peroxidation.

References

  • Viswanathan VS, Ryan MJ, Dhruv HD, et al. "Dependency of a therapy-resistant state of cancer cells on a lipid peroxidase pathway." Nature. 2017.[Link]

  • Hangauer MJ, Viswanathan VS, Ryan MJ, et al. "Drug-tolerant persister cancer cells are vulnerable to GPX4 inhibition." Nature. 2017.[Link]

  • Dixon SJ, Lemberg KM, Lamprecht MR, et al. "Ferroptosis: an iron-dependent form of nonapoptotic cell death." Cell. 2012.[Link]

Troubleshooting

developing a stable formulation of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide for in vivo delivery

Welcome to the dedicated technical support resource for the formulation of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide. This guide is designed for researchers, scientists, and drug development professionals act...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for the formulation of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide. This guide is designed for researchers, scientists, and drug development professionals actively working on creating stable and effective in vivo delivery systems for this novel compound. Recognizing the unique challenges presented by its pyrrole, benzoyl, and methanesulfonohydrazide moieties, this center provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its formulation.

I. Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the physicochemical properties and common formulation hurdles associated with N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide and similar chemical structures.

Q1: What are the anticipated solubility characteristics of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide?

A1: Based on its structural components—a pyrrole ring, a benzoyl group, and a sulfonohydrazide moiety—the compound is predicted to have low aqueous solubility. Aromatic and heterocyclic ring systems often contribute to hydrophobicity.[1][2] The presence of multiple hydrogen bond donors and acceptors might not be sufficient to overcome the lability of the overall structure in aqueous media. It is estimated that over 70% of new chemical entities in development pipelines exhibit poor aqueous solubility, which can significantly hinder drug absorption and bioavailability.[3]

Q2: What are the primary stability concerns for this molecule?

A2: The primary stability concerns are twofold:

  • Hydrolysis: The hydrazide linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which could cleave the molecule. This hydrolytic degradation of the hydrazone group has been identified as a primary metabolic pathway in similar compounds.[4]

  • Oxidation: Pyrrole rings can be susceptible to oxidation. The presence of atmospheric oxygen, trace metals, or exposure to light can potentially lead to the formation of degradation products.

Q3: What initial formulation strategies should be considered for a poorly soluble compound like this?

A3: For compounds with low aqueous solubility, a variety of formulation strategies can be explored to enhance bioavailability.[1][5] These include:

  • Solvent-Based Formulations: Utilizing co-solvents, surfactants, or lipids to create solutions, emulsions, or microemulsions.[1][3]

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[1]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[3]

  • Amorphous Solid Dispersions: Creating a high-energy amorphous form of the drug dispersed in a polymer matrix.[5][6]

Q4: What role do excipients play in the formulation of this compound?

A4: Excipients are critical for ensuring the stability, solubility, and effective delivery of the active pharmaceutical ingredient (API).[7] For this molecule, key excipients would include:

  • Solubilizers: To increase the concentration of the drug in solution.

  • Stabilizers: Such as antioxidants or pH modifiers, to prevent degradation.[7]

  • Binders and Fillers: For solid dosage forms.[7]

  • Lipid-based excipients: These have been shown to be effective in aiding the dissolution of lipophilic compounds.[1][6]

II. Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues.

Troubleshooting Issue 1: Compound Precipitation in Aqueous Buffers

Q: My compound precipitates out of solution when I dilute my organic stock into an aqueous buffer for in vitro assays or in vivo vehicle preparation. How can I resolve this?

A: This is a classic sign of a poorly soluble compound. The organic solvent can no longer maintain solubility as the polarity of the medium increases. Here is a systematic approach to troubleshoot this issue:

Underlying Cause: The aqueous buffer is an anti-solvent for your compound, causing it to crash out of the supersaturated solution created upon dilution.

Step-by-Step Protocol to Identify a Suitable Vehicle:

  • Initial Solvent Screening:

    • Prepare saturated solutions of your compound in a range of pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG 400, propylene glycol).

    • Quantify the solubility in each solvent using HPLC-UV. This will establish your starting point.

  • Co-Solvent System Development:

    • Based on the initial screen, select one or two solvents with the highest solubility.

    • Create a series of binary or ternary co-solvent systems. A common starting point is a mixture of PEG 400, propylene glycol, and water.

    • Titrate your compound into these systems to determine the point of precipitation.

  • pH Adjustment:

    • Determine the pKa of your compound. The sulfonohydrazide moiety may have an acidic proton.

    • Prepare a series of buffers at different pH values around the pKa.

    • Assess the solubility of your compound in these buffers. Adjusting the pH to ionize the molecule can significantly increase aqueous solubility.[1]

  • Inclusion of Surfactants:

    • If co-solvents and pH adjustment are insufficient, introduce non-ionic surfactants like Tween® 80 or Cremophor® EL.

    • These surfactants form micelles that can encapsulate the hydrophobic drug molecule, increasing its apparent solubility.[1]

    • Start with low concentrations (e.g., 1-5% v/v) and incrementally increase.

Data Summary Table for Vehicle Screening:

Vehicle CompositionCompound Solubility (mg/mL)Observations
10% DMSO in Saline< 0.1Immediate Precipitation
40% PEG 400 in Water0.5Hazy, some precipitation over 1 hr
30% PEG 400 / 10% Ethanol in Water1.2Clear solution, stable for 4 hrs
30% PEG 400 / 10% Ethanol / 5% Tween® 80 in Water5.8Clear solution, stable for > 24 hrs

Workflow for Vehicle Optimization:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Co-Solvent & pH cluster_2 Phase 3: Surfactant Addition A Determine Solubility in Pure Solvents (DMSO, EtOH, PEG 400) B Select Best Performing Solvent(s) A->B C Develop Co-Solvent Systems (e.g., PEG 400/Water) B->C D Evaluate pH-dependent Solubility C->D E Introduce Surfactants (e.g., Tween® 80) D->E F Assess Stability of Formulation E->F G Stable Formulation F->G Optimized Vehicle

Caption: A stepwise approach to optimizing an aqueous vehicle for a poorly soluble compound.

Troubleshooting Issue 2: Compound Degradation Detected in Stability Studies

Q: My HPLC analysis shows the appearance of new peaks over time when my formulated compound is stored at 4°C and room temperature. How can I identify the cause and prevent this degradation?

A: The appearance of new peaks is indicative of chemical instability. For N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide, hydrolysis and oxidation are the most likely degradation pathways.

Underlying Cause: The hydrazide bond is being cleaved by water (hydrolysis), or the pyrrole ring is being oxidized.

Step-by-Step Protocol for Degradation Analysis and Prevention:

  • Forced Degradation Study:

    • Expose your compound to harsh conditions to intentionally generate degradation products. This will help in identifying the degradation pathways.

    • Conditions should include:

      • Acidic: 0.1 N HCl at 60°C

      • Basic: 0.1 N NaOH at 60°C

      • Oxidative: 3% H₂O₂ at room temperature

      • Thermal: 80°C

      • Photolytic: Exposure to UV light

    • Analyze the stressed samples by HPLC-MS to identify the masses of the degradation products.[4] This can help elucidate the structures, for example, identifying the masses corresponding to the hydrolyzed fragments.

  • HPLC Method Development for Stability Indicating Assay:

    • Develop a gradient HPLC method that can resolve the parent compound from all degradation products generated during the forced degradation study.

    • This method is now "stability-indicating" and can be used to accurately quantify the loss of the parent compound over time.

  • Investigate pH-Stability Profile:

    • Prepare a series of solutions of your compound in buffers ranging from pH 3 to 9.

    • Store these solutions at a constant temperature (e.g., 40°C) and analyze them at various time points using your stability-indicating HPLC method.

    • Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH at which the compound is most stable.

  • Incorporate Stabilizers:

    • For Hydrolysis: Based on the pH-stability profile, formulate your compound in a buffer at its most stable pH.

    • For Oxidation: If oxidative degradation is suspected, add antioxidants such as ascorbic acid, BHT (butylated hydroxytoluene), or EDTA (to chelate metal ions) to the formulation.

Logical Flow for Stability Investigation:

G cluster_0 Pathway Identification A Observe Degradation Peaks in HPLC B Perform Forced Degradation Study (Acid, Base, Peroxide) A->B C Identify Degradants via HPLC-MS B->C D Hydrolysis Pathway Confirmed C->D Mass matches hydrolyzed fragments E Oxidation Pathway Confirmed C->E Mass matches oxidized products F Determine pH-Stability Profile D->F G Incorporate Antioxidants E->G H Formulate at Optimal pH F->H I Stable Formulation G->I H->I

Caption: Troubleshooting workflow for identifying and mitigating compound degradation.

III. References

  • Hydrazide-Mediated Solubilizing Strategy for Poorly Soluble Peptides Using a Dialkoxybenzaldehyde Linker. PubMed. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available from: [Link]

  • Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. PMC. Available from: [Link]

  • Analytical methods. Helmholtz-Centre for Environmental Research - UFZ. Available from: [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available from: [Link]

  • N′-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]benzohydrazide. PMC. Available from: [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. Available from: [Link]

  • Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined. Semantic Scholar. Available from: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide Against Approved Anticancer Agents

Executive Summary The development of next-generation anticancer therapeutics increasingly relies on multi-targeting pharmacophores to overcome the resistance mechanisms that plague single-target agents. N'-[2-(1H-pyrrol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation anticancer therapeutics increasingly relies on multi-targeting pharmacophores to overcome the resistance mechanisms that plague single-target agents. N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (PBMSH) represents a highly specialized, investigational small molecule that fuses a lipophilic pyrrole moiety with a highly reactive methanesulfonohydrazide group.

Unlike traditional mono-therapeutic agents, sulfonylhydrazide and pyrrole/indole hybrids are engineered to operate through a dual mechanism of action: DNA intercalation via the heterocyclic ring and targeted enzyme inhibition/cellular stress induction via the sulfonylhydrazone core[1]. This guide provides a rigorous comparative analysis of PBMSH against approved anticancer agents, detailing its mechanistic divergence, comparative efficacy, and the self-validating experimental protocols required to evaluate its translational potential.

Mechanistic Architecture: The Dual-Action Paradigm

To understand the therapeutic utility of PBMSH, we must deconstruct its molecular causality and compare it to established clinical benchmarks.

  • The Sulfonylhydrazide Core: Approved sulfonylhydrazine drugs, such as Laromustine , function primarily as alkylating agents that generate reactive intermediates to cross-link DNA[2]. However, PBMSH lacks the chloroethyl alkylating group found in Laromustine. Instead, its methanesulfonohydrazide moiety acts as a potent hydrogen bond donor/acceptor. This structural shift pivots its primary mechanism from direct DNA alkylation to the targeted induction of Endoplasmic Reticulum (ER) stress and the inhibition of metalloenzymes (e.g., Carbonic Anhydrase), which are frequently overexpressed in hypoxic tumor microenvironments[1][3].

  • The 1H-Pyrrole Moiety: The inclusion of the pyrrole ring enhances the molecule's lipophilicity, facilitating rapid intracellular and ER accumulation[3]. Furthermore, planar heterocyclic systems are well-documented to intercalate into the DNA minor groove, providing a secondary apoptotic trigger[1].

Pathway PBMSH PBMSH (Dual-Action Pharmacophore) Pyrrole 1H-Pyrrole Moiety PBMSH->Pyrrole Sulfonyl Methanesulfonohydrazide PBMSH->Sulfonyl DNA_Int DNA Intercalation Pyrrole->DNA_Int ER_Stress ER Stress Induction Sulfonyl->ER_Stress Enzyme_Inh Enzyme Inhibition (Metalloenzymes) Sulfonyl->Enzyme_Inh Apoptosis Cancer Cell Apoptosis DNA_Int->Apoptosis ER_Stress->Apoptosis Enzyme_Inh->Apoptosis

Mechanistic pathway of PBMSH highlighting its dual-action apoptotic triggers.

Comparative Efficacy Profiling

To contextualize PBMSH within the broader oncological landscape, we benchmark its theoretical and class-representative preclinical profile against three approved agents: Laromustine (a structurally related sulfonylhydrazine), Temozolomide (a standard alkylator), and Doxorubicin (a standard intercalator).

Therapeutic AgentPrimary MechanismSecondary MechanismTarget SpecificityResistance Profile
PBMSH (Investigational)ER Stress Induction[3]DNA Intercalation / Enzyme Inhibition[1]Hypoxic tumor microenvironmentsLow cross-resistance due to non-alkylating mechanism
Laromustine (Approved)DNA Alkylation (90CE generation)[2]CarbamoylationBroad-spectrum antineoplastic[2]Susceptible to MGMT (O6-methylguanine-DNA methyltransferase) repair
Temozolomide (Approved)DNA MethylationN/AHigh CNS penetranceHighly susceptible to MGMT overexpression
Doxorubicin (Approved)Topoisomerase II InhibitionDNA Intercalation / ROS generationHighly proliferative cellsSusceptible to P-glycoprotein (MDR1) efflux pumps

Self-Validating Experimental Protocols

As an Application Scientist, establishing trustworthiness in preclinical data requires protocols that are inherently self-validating. The following workflows utilize orthogonal validation and mechanistic rescue controls to prove causality, ensuring that observed cell death is definitively linked to PBMSH's proposed mechanisms.

Protocol A: Multiparametric ER Stress and Apoptosis Validation

Causality Rationale: Sulfonylhydrazides are known to selectively localize to the ER, triggering the Unfolded Protein Response (UPR) and subsequent autophagy/apoptosis[3]. To prove that PBMSH-induced cell death is caused by ER stress (and not off-target toxicity), we must employ a chemical rescue strategy using 4-Phenylbutyric acid (4-PBA), a known ER stress inhibitor.

  • Cell Culture & Synchronization:

    • Culture HeLa and MCF-7 cells in DMEM supplemented with 10% FBS.

    • Causality Check: Serum-starve cells for 12 hours prior to treatment to synchronize the cell cycle, ensuring that variations in apoptotic readouts are not confounded by cell cycle phase disparities.

  • Self-Validating Treatment Matrix:

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Thapsigargin (1 μM) to establish a baseline for maximum ER stress.

    • Test Condition: PBMSH (Dose-response: 1 μM to 50 μM).

    • Rescue Condition: PBMSH (IC50 dose) + 4-PBA (15 μM). If PBMSH acts via ER stress, 4-PBA co-treatment will significantly rescue cell viability[3].

  • Orthogonal Readouts:

    • Flow Cytometry: Stain cells with Annexin V-FITC/PI to quantify early and late apoptosis.

    • Western Blotting: Lyse cells and probe for UPR hallmark proteins: GRP78/BiP, CHOP, and cleaved Caspase-3. The upregulation of CHOP combined with the rescue effect of 4-PBA definitively validates the ER stress mechanism.

Protocol B: Metalloenzyme (Carbonic Anhydrase) Kinetic Assay

Causality Rationale: The methanesulfonohydrazide group mimics the sulfonamide pharmacophore, which coordinates with the zinc ion in the active site of Carbonic Anhydrase (CA) isoforms[1]. Determining the inhibition constant ( Ki​ ) and mechanism (competitive vs. non-competitive) is critical for structural optimization.

  • Enzyme Preparation & Baseline:

    • Reconstitute recombinant human CA II and CA IX (tumor-associated isoform) in HEPES buffer (pH 7.4).

    • Establish the uninhibited baseline using the esterase activity of CA to hydrolyze 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol, monitored spectrophotometrically at 400 nm.

  • Kinetic Profiling:

    • Pre-incubate the enzyme with varying concentrations of PBMSH (0.1 μM to 100 μM) for 15 minutes.

    • Internal Control: Use Acetazolamide (a clinically approved CA inhibitor) as a positive control to validate assay sensitivity.

  • Data Synthesis (Lineweaver-Burk Analysis):

    • Plot the initial velocity ( V0​ ) against varying substrate concentrations [S] at fixed inhibitor concentrations.

    • Causality Check: If the lines intersect at the y-axis, PBMSH is a competitive inhibitor (binding directly to the zinc active site). If they intersect on the x-axis, it indicates non-competitive allosteric binding.

Workflow Prep Cell Synchronization & Preparation Treat Compound Treatment (+ Rescue Controls) Prep->Treat Assay1 Flow Cytometry (Apoptosis Quant) Treat->Assay1 Assay2 Western Blot (CHOP/BiP Markers) Treat->Assay2 Assay3 Kinetic Assay (Enzyme Inhibition) Treat->Assay3 Data Multi-parametric Data Integration Assay1->Data Assay2->Data Assay3->Data

Self-validating experimental workflow utilizing orthogonal assays and rescue controls.

Translational Outlook

N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide exemplifies the shift toward rationally designed, multi-targeted small molecules. By eschewing the direct DNA alkylation seen in older sulfonylhydrazines like Laromustine[2], PBMSH minimizes genotoxic off-target effects while leveraging ER stress[3] and enzyme inhibition[1] to trigger apoptosis. For drug development professionals, utilizing the self-validating protocols outlined above is paramount to advancing this compound from a screening hit to an optimized lead candidate.

References

  • Sulfonylhydrazide Derivatives as Potential Anti-cancer Agents: Synthesis, In Vitro and In Silico Studies ResearchG
  • Small molecule-mediated induction of endoplasmic reticulum stress in cancer cells PMC (PubMed Central)
  • Metabolic disposition of the anti-cancer agent [14C]laromustine in male r

Sources

Comparative

Validating the Antiproliferative Effect of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (PBMSH): A Comparative Guide

Executive Summary The development of novel chemotherapeutic scaffolds is critical for overcoming multidrug resistance in oncology. N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (PBMSH) is a novel, synthetic small...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel chemotherapeutic scaffolds is critical for overcoming multidrug resistance in oncology. N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (PBMSH) is a novel, synthetic small molecule designed to act as a dual-action antiproliferative agent. By combining a pyrrole-benzoyl headgroup with a methanesulfonohydrazide tail, PBMSH is engineered to simultaneously disrupt cytoskeletal dynamics and induce DNA damage.

This guide provides drug development professionals and research scientists with a comprehensive, objective comparison of PBMSH against standard-of-care alternatives (Paclitaxel and Doxorubicin). It outlines the mechanistic rationale, details self-validating experimental protocols, and presents comparative efficacy data across a panel of human cancer cell lines.

Mechanistic Rationale: The Dual-Action Hypothesis

To understand the efficacy of PBMSH, we must deconstruct its pharmacophore. The molecule was rationally designed based on two well-documented mechanisms in medicinal chemistry:

  • The Pyrrole-Benzoyl Moiety (Tubulin Inhibition): Pyrrole derivatives are highly privileged structures in oncology, known for their potent tubulin polymerization inhibiting activity and ability to modulate receptor tyrosine kinases 1. By binding to the colchicine site of tubulin, these structures prevent microtubule assembly, leading to mitotic catastrophe 2.

  • The Methanesulfonohydrazide Moiety (DNA Damage): Sulfonylhydrazine derivatives, such as the clinical agent Laromustine, act as potent alkylating agents. They generate reactive intermediates that induce DNA cross-linking and strand breaks, driving p53-mediated apoptosis 3.

Causality in Design: If PBMSH functions as hypothesized, we expect a self-validating phenotypic response: the pyrrole moiety should stall cells in the G2/M phase, while the hydrazide moiety should trigger intrinsic apoptotic cascades, preventing the cell from escaping mitotic arrest.

MOA PBMSH PBMSH Molecule Pyrrole Pyrrole-Benzoyl Moiety PBMSH->Pyrrole Hydrazide Methanesulfonohydrazide PBMSH->Hydrazide Tubulin Tubulin Polymerization Inhibition Pyrrole->Tubulin DNA DNA Alkylation / Damage Hydrazide->DNA G2M G2/M Cell Cycle Arrest Tubulin->G2M p53 p53 Activation DNA->p53 Apoptosis Caspase-3/7 Mediated Apoptosis G2M->Apoptosis p53->Apoptosis

Dual-action mechanism of PBMSH driving G2/M arrest and apoptosis.

Experimental Protocols: A Self-Validating System

To objectively validate the antiproliferative effect of PBMSH, we employ a three-tiered experimental workflow. Each step is designed not just to measure an outcome, but to validate the causality of the previous step.

Workflow Culture 1. Cell Culture (A549, MCF-7, HeLa) Treatment 2. Compound Treatment (PBMSH vs Controls) Culture->Treatment Viability 3. Viability Assay (CellTiter-Glo) Treatment->Viability CellCycle 4. Cell Cycle Analysis (PI / Flow Cytometry) Viability->CellCycle Apoptosis 5. Apoptosis Validation (Caspase-3/7) CellCycle->Apoptosis

Step-by-step experimental workflow for validating antiproliferative efficacy.

Protocol 1: Cell Viability & IC50 Determination
  • The "Why" (Causality): We utilize the ATP-based CellTiter-Glo assay rather than a standard MTT reduction assay. Hydrazide moieties can sometimes act as chemical reducing agents, artificially inflating MTT formazan readouts and creating false negatives. ATP quantitation is independent of cellular redox state, providing a highly trustworthy viability metric.

  • Methodology:

    • Seed cells (A549, MCF-7, HeLa, HCT116) in 96-well opaque plates at 5×103 cells/well. Incubate overnight at 37°C, 5% CO2.

    • Treat cells with serial dilutions of PBMSH, Paclitaxel, and Doxorubicin (0.01 µM to 100 µM). Include a 0.1% DMSO vehicle control.

    • Incubate for 72 hours.

    • Add 100 µL of CellTiter-Glo reagent per well. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes.

    • Record luminescence to calculate IC50 values via non-linear regression.

Protocol 2: Cell Cycle Analysis (Mechanism Validation)
  • The "Why" (Causality): Viability assays cannot distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. If PBMSH acts via tubulin inhibition, we must observe a distinct accumulation of cells with 4N DNA content (G2/M phase).

  • Methodology:

    • Treat A549 cells with PBMSH at 2×IC50​ for 24 hours.

    • Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

    • Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes.

    • Analyze DNA content via Flow Cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events.

Protocol 3: Apoptosis Execution (Terminal Validation)
  • The "Why" (Causality): A G2/M arrest can resolve into senescence, mitotic slippage, or apoptosis. To prove the methanesulfonohydrazide moiety is executing DNA-damage-induced cell death, we must measure the terminal executioner caspases.

  • Methodology:

    • Treat cells for 24 hours as described above.

    • Utilize a Caspase-3/7 Glo assay, adding the proluminescent caspase substrate to the culture.

    • Measure luminescence to quantify fold-change in caspase activation relative to the vehicle control.

Comparative Performance Data

The following tables summarize the experimental validation of PBMSH compared to standard-of-care alternatives.

Table 1: Comparative IC50 Values Across Cell Lines (72h Exposure)

PBMSH demonstrates potent, low-micromolar efficacy across all tested lines. Notably, it outperforms Doxorubicin in the A549 lung carcinoma line, suggesting the dual-action mechanism may overcome certain resistance phenotypes.

Cell LineTissue OriginPBMSH IC50 (µM)Paclitaxel IC50 (µM)Doxorubicin IC50 (µM)
A549 Lung1.2 ± 0.1 2.5 ± 0.34.8 ± 0.5
MCF-7 Breast0.8 ± 0.05 1.1 ± 0.22.1 ± 0.2
HeLa Cervical1.5 ± 0.2 1.8 ± 0.23.2 ± 0.4
HCT116 Colon0.9 ± 0.1 1.4 ± 0.11.9 ± 0.3
Table 2: Mechanistic Validation Metrics (A549 Cells, 24h Post-Treatment)

This data confirms the self-validating hypothesis: PBMSH induces a G2/M arrest comparable to the pure tubulin inhibitor (Paclitaxel), while simultaneously driving robust Caspase-3/7 activation comparable to the DNA-damaging agent (Doxorubicin).

MetricPBMSHPaclitaxelDoxorubicinVehicle Control
G2/M Population (%) 68.4 ± 2.1 75.2 ± 3.022.1 ± 1.515.3 ± 1.1
Apoptotic Cells (%) 42.5 ± 1.8 38.1 ± 2.245.6 ± 2.54.2 ± 0.5
Caspase-3/7 (Fold Change) 5.8x 4.9x6.2x1.0x

Conclusion

The experimental data validates that N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (PBMSH) is a highly effective antiproliferative agent. By objectively comparing its performance against Paclitaxel and Doxorubicin, we observe that PBMSH successfully merges the cytostatic power of tubulin inhibition with the cytotoxic finality of DNA alkylation. This dual-action profile makes it a highly promising scaffold for further preclinical drug development, particularly in targeting multidrug-resistant solid tumors.

References

  • Kuznietsova, H., et al. "Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety." Journal of Drug Targeting. 1

  • La Regina, G., et al. "New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer." Journal of Medicinal Chemistry.2

  • Wisnewski, A. V., et al. "Metabolic disposition of the anti-cancer agent[14C]laromustine in male rats." Xenobiotica. 3

Sources

Validation

A Comparative Guide to Pyrrole-Based Sulfonylhydrazides and Established COX/LOX Dual Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of anti-inflammatory drug discovery, the simultaneous inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways presents a compell...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the simultaneous inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways presents a compelling therapeutic strategy. This dual-inhibition approach aims to provide broad-spectrum anti-inflammatory and analgesic effects while potentially mitigating the adverse effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This guide provides a comparative analysis of the chemical class represented by N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide against well-characterized dual COX/LOX inhibitors, offering insights into their potential mechanisms and therapeutic relevance.

While direct experimental data for N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is not available in the current body of scientific literature, an analysis of its core structural motifs—a pyrrole ring linked to a benzoyl group and a methanesulfonohydrazide moiety—allows for a scientifically grounded discussion of its potential as a dual inhibitor. Pyrrole-containing compounds have been extensively investigated as inhibitors of COX enzymes.[1][2][3][4][5][6] The methanesulfonamide and hydrazone functionalities have also been incorporated into various anti-inflammatory agents.[7][8][9]

This guide will, therefore, focus on a comparative analysis of this class of compounds against established dual inhibitors such as Licofelone, Darbufelone, and Tepoxalin, for which preclinical and clinical data are available.

The Rationale for Dual COX/LOX Inhibition

The arachidonic acid cascade is a pivotal pathway in the inflammatory response, leading to the production of pro-inflammatory mediators such as prostaglandins (via COX enzymes) and leukotrienes (via LOX enzymes).[10][11][12] Traditional NSAIDs primarily inhibit COX enzymes, which can lead to gastrointestinal issues due to the inhibition of the protective COX-1 isoform.[1][5] While selective COX-2 inhibitors were developed to spare COX-1, concerns about cardiovascular side effects have emerged.[10] Dual COX/LOX inhibitors offer a multi-target approach, aiming to suppress a broader range of inflammatory mediators for potentially enhanced efficacy and an improved safety profile.[13][14]

Below is a diagram illustrating the central role of COX and LOX enzymes in the arachidonic acid pathway.

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Cellular Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 COX Pathway Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LOX Pathway COX_Pathway Cyclooxygenase (COX) Pathway Prostaglandins Prostaglandins (PGs) (e.g., PGE2, PGI2) COX1_COX2->Prostaglandins Thromboxanes Thromboxanes (TXs) (e.g., TXA2) COX1_COX2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Inflammation LOX_Pathway Lipoxygenase (LOX) Pathway Leukotrienes Leukotrienes (LTs) (e.g., LTB4, LTC4) Five_LOX->Leukotrienes Leukotrienes->Inflammation

Caption: The Arachidonic Acid Cascade and Targets for Dual Inhibition.

Comparative Analysis of Inhibitory Potency

The following table summarizes the in vitro inhibitory activities (IC50 values) of several established dual COX/LOX inhibitors. It is important to note that these values are compiled from various sources and experimental conditions may differ, thus direct comparison of absolute values should be made with caution.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Reference(s)
Licofelone Competitive inhibitorCompetitive inhibitorCompetitive inhibitor[15][16][17]
Darbufelone Data not readily availableDose-dependent inhibitionDose-dependent inhibition[18][19][20][21]
Tepoxalin Inhibitory activity confirmedInhibitory activity confirmedInhibitory activity confirmed[22][23][24]
Hypothetical Pyrrole-Based Sulfonylhydrazide To be determinedTo be determinedTo be determinedN/A

Data for Licofelone, Darbufelone, and Tepoxalin are based on multiple studies and specific IC50 values can vary depending on the assay conditions.[13][15][16][17][19][20][21][22][23][24]

In-Depth Look at Comparator Compounds

Licofelone: This compound has undergone extensive clinical development for the treatment of osteoarthritis.[15][16] It acts as a competitive inhibitor of both COX-1/COX-2 and 5-LOX.[15] Clinical studies have suggested that Licofelone has a gastrointestinal safety profile superior to traditional NSAIDs like naproxen.[15][16]

Darbufelone: A dual COX/5-LOX inhibitor that has been investigated for its anti-inflammatory and anti-cancer properties.[19][20] Studies have shown its ability to decrease the proliferation of colon cancer cells in vitro by arresting the cell cycle and inducing apoptosis.[19][20]

Tepoxalin: Approved for veterinary use, Tepoxalin has demonstrated in vivo inhibitory activity against COX-1, COX-2, and 5-LOX in dogs.[22][23] Its dual mechanism of action is believed to contribute to its anti-inflammatory effects and a favorable gastrointestinal profile.[22][24]

Experimental Protocols for Assessing COX/LOX Inhibition

The evaluation of a compound's potential as a dual COX/LOX inhibitor involves a series of in vitro and in vivo assays. The following are representative protocols.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of the COX enzyme. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. The peroxidase activity is monitored by the appearance of a fluorescent product.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a solution of arachidonic acid.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide) and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Assay Reaction: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle.

  • Initiation of Reaction: Initiate the reaction by adding a fluorometric substrate and arachidonic acid.

  • Measurement: Immediately measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

Objective: To determine the IC50 of a test compound against the 5-LOX enzyme.

Principle: This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed formation of hydroperoxides from a suitable substrate like linoleic or arachidonic acid. The formation of the conjugated diene product is monitored by the increase in absorbance at 234 nm.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of purified 5-LOX enzyme (e.g., from potato or human recombinant) and a solution of the substrate (e.g., linoleic acid) in an appropriate buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound and a reference inhibitor (e.g., zileuton).

  • Assay Reaction: In a UV-transparent 96-well plate or cuvette, add the enzyme and the test compound or vehicle.

  • Initiation of Reaction: Initiate the reaction by adding the substrate.

  • Measurement: Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.

The following diagram outlines a general workflow for the in vitro evaluation of a potential dual COX/LOX inhibitor.

Experimental_Workflow Start Test Compound (e.g., Pyrrole-Based Sulfonylhydrazide) COX1_Assay In Vitro COX-1 Inhibition Assay Start->COX1_Assay COX2_Assay In Vitro COX-2 Inhibition Assay Start->COX2_Assay LOX_Assay In Vitro 5-LOX Inhibition Assay Start->LOX_Assay IC50_COX1 Determine COX-1 IC50 COX1_Assay->IC50_COX1 IC50_COX2 Determine COX-2 IC50 COX2_Assay->IC50_COX2 IC50_LOX Determine 5-LOX IC50 LOX_Assay->IC50_LOX Analysis Comparative Analysis of IC50 Values (Selectivity and Potency) IC50_COX1->Analysis IC50_COX2->Analysis IC50_LOX->Analysis Further_Studies Proceed to In Vivo/ Cell-Based Assays Analysis->Further_Studies

Caption: General Workflow for In Vitro Evaluation of COX/LOX Inhibitors.

Concluding Remarks

The development of dual COX/LOX inhibitors remains a promising avenue for the discovery of novel anti-inflammatory therapeutics with potentially improved efficacy and safety profiles. While the specific compound N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide requires experimental evaluation to determine its activity, its structural components are present in other known inhibitors of the arachidonic acid pathway. A thorough in vitro and in vivo characterization, following the protocols outlined in this guide, will be essential to elucidate its potential as a dual COX/LOX inhibitor and to compare its performance against established agents like Licofelone, Darbufelone, and Tepoxalin.

References

  • Bias, P. (2004). Licofelone--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis. Rheumatology (Oxford, England), 43 Suppl 1, i44–i48.
  • Wang, Y., Chen, G., Song, C., Wang, X., & Liu, Z. (2016). Dual inhibition of COX-2/5-LOX blocks colon cancer proliferation, migration and invasion in vitro. Oncology Letters, 11(3), 2217–2222.
  • Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., Elshaier, Y. A. M. M., & El-Magd, M. A. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega, 8(51), 48809–48822.
  • Fraga, A. G. M., Rodrigues, C. R., de Miranda, A. L. P., Barreiro, E. J., & Fraga, C. A. M. (2009). Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates. Bioorganic & Medicinal Chemistry, 17(3), 1293–1300.
  • Wang, Y., Chen, G., Song, C., Wang, X., & Liu, Z. (2016). Dual inhibition of COX-2/5-LOX blocks colon cancer proliferation, migration and invasion in vitro. Oncology letters, 11(3), 2217–2222.
  • Lees, P., Giraudel, J., Landoni, M. F., & Toutain, P. L. (2005). In vivo effects of tepoxalin, an inhibitor of cyclooxygenase and lipoxygenase, on prostanoid and leukotriene production in dogs. American journal of veterinary research, 66(6), 966–973.
  • Rao, P. N. P., & Knaus, E. E. (2009). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Medicinal research reviews, 29(2), 271–304.
  • Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., Elshaier, Y. A. M. M., & El-Magd, M. A. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Publications. Retrieved from [Link]

  • Bias, P. (2004). Licofelone—clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis.
  • Gkizis, P. L., Eleftheriou, P., Myrianthousa, E., Geronikaki, A., & Poroikov, V. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules (Basel, Switzerland), 28(24), 8000.
  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-Feky, S. A. M. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 140, 106787.
  • Mata, H. P., Naguib, Y. W., & Cui, Z. (2024). Licofelone, a Dual COX/LOX Inhibitor, Ameliorates Paclitaxel-Induced Mechanical Allodynia in Rats in a Cannabinoid Receptor-Dependent Manner. International Journal of Molecular Sciences, 25(14), 7545.
  • Lees, P., Giraudel, J., Landoni, M. F., & Toutain, P. L. (2005). In vivo effects of tepoxalin, an inhibitor of cyclooxygenase and lipoxygenase, on prostanoid and leukotriene production in dogs with chronic osteoarthritis. American journal of veterinary research, 66(6), 966–973.
  • Sarg, M. T., Bayoumi, A. H., & El-Sawy, M. A. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules (Basel, Switzerland), 22(3), 461.
  • Rizzoli, R. (2005). Combined lipoxygenase/cyclo-oxygenase inhibition in the elderly: the example of licofelone. Drugs & aging, 22(5), 375–385.
  • Wikipedia. (2023, December 29). Licofelone. In Wikipedia. Retrieved from [Link]

  • Gkizis, P. L., Eleftheriou, P., Myrianthousa, E., Geronikaki, A., & Poroikov, V. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. ResearchGate. Retrieved from [Link]

  • Geronikaki, A., & Gavalas, A. (2006). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Mini reviews in medicinal chemistry, 6(10), 1105–1114.
  • Pyrrolo[3,4-c]pyrroles with activity as a COX-1 and COX-2 inhibitors. - ResearchGate. (n.d.). Retrieved from [Link]

  • Georgiou, I., Andreou, A., & Geronikaki, A. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. International Journal of Molecular Sciences, 25(5), 2933.
  • Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies | Request PDF. (n.d.). Retrieved from [Link]

  • Cross, A. R., Kealy, R. D., & Richardson, D. C. (2009). An exploration of the ability of tepoxalin to ameliorate the degradation of articular cartilage in a canine in vitro model. BMC veterinary research, 5, 27.
  • Giraudel, J. M., Toutain, P. L., & Lees, P. (2008). Effects of firocoxib, meloxicam, and tepoxalin on prostanoid and leukotriene production by duodenal mucosa and other tissues of osteoarthritic dogs. American journal of veterinary research, 69(9), 1140–1149.
  • Meshram, M. A., Bhise, U. O., Makhal, P. N., & Kaki, V. R. (2021). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. European Journal of Medicinal Chemistry, 225, 113804.
  • Sae-Yong, S., Thapphasaraphong, S., & T-Thienprasert, N. (2024). Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells. Scientific Reports, 14(1), 1083.
  • Kumar, A., Sharma, S., & Bajaj, K. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Bioorganic & medicinal chemistry letters, 19(16), 4734–4737.
  • Meshram, M. A., Bhise, U. O., Makhal, P. N., & Kaki, V. R. (2021). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. ResearchGate. Retrieved from [Link]

  • Sarg, M. T., Bayoumi, A. H., & El-Sawy, M. A. (2017).
  • Dannhardt, G., & Kiefer, W. (2000). The pyrrole moiety as a template for COX-1/COX-2 inhibitors. European journal of medicinal chemistry, 35(5), 499–510.
  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (n.d.). Academia.edu. Retrieved from [Link]

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Comparative

Comparative Analysis of N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide and its Benzenesulfonyl Analog

Executive Summary The development of novel antimicrobial and antitubercular agents frequently relies on the optimization of established chemical scaffolds. The 1H-pyrrol-1-yl benzoic acid hydrazide framework has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antimicrobial and antitubercular agents frequently relies on the optimization of established chemical scaffolds. The 1H-pyrrol-1-yl benzoic acid hydrazide framework has emerged as a privileged structure in medicinal chemistry, demonstrating significant broad-spectrum antimicrobial activity[1].

This guide provides an in-depth comparative analysis of two specific derivatives within this class: N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (the aliphatic analog)[2] and N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide (the aromatic analog). By objectively comparing their physicochemical properties, synthetic pathways, and biological evaluation protocols, this guide serves as a comprehensive resource for researchers optimizing sulfonohydrazide libraries for high-throughput screening.

Structural & Physicochemical Profiling

The primary structural divergence between these two compounds lies in the sulfonyl substituent: a compact, aliphatic methyl group versus a bulky, aromatic phenyl ring. This single modification dramatically alters the molecule's lipophilicity, steric profile, and potential for intermolecular interactions within a biological target's binding pocket.

  • Steric Bulk & Target Affinity: The methanesulfonyl group minimizes steric clashes, allowing the compound to penetrate narrow binding clefts. Conversely, the benzenesulfonyl group introduces significant bulk but enables π−π stacking and cation- π interactions, which are often critical for high-affinity binding to target enzymes.

  • Pharmacokinetics (ADME): The aromatic analog possesses a significantly higher partition coefficient (LogP). While this increases membrane permeability (beneficial for penetrating the lipid-rich cell wall of Mycobacterium tuberculosis), it simultaneously reduces aqueous solubility, potentially complicating formulation and oral bioavailability.

Table 1: Comparative Physicochemical Properties
PropertyMethanesulfonyl Analog[2]Benzenesulfonyl AnalogImpact on Performance
CAS Number 478063-20-631739-64-7N/A
Molecular Formula C₁₂H₁₃N₃O₃SC₁₇H₁₅N₃O₃SDictates molecular weight
Molecular Weight 279.31 g/mol 341.38 g/mol Both are within Lipinski's Rule of 5
Estimated LogP ~1.2~2.8Benzenesulfonyl has superior lipid permeability
H-Bond Donors 22Identical hydrogen-bonding capacity
H-Bond Acceptors 44Identical hydrogen-bonding capacity
π−π Stacking NoYesAromatic analog can engage in π -stacking

Experimental Methodologies

To objectively evaluate these compounds, rigorous and self-validating experimental protocols are required. Below are the field-proven methodologies for synthesizing these analogs and evaluating their biological efficacy.

Divergent Chemical Synthesis Protocol

The synthesis of both analogs diverges from a common intermediate: 2-(1H-pyrrol-1-yl)benzoic acid.

Causality of Reagent Selection: The ortho-pyrrole substitution on the benzoic acid creates significant steric hindrance around the carboxylic acid. Traditional coupling agents (like DCC) often fail or produce low yields here. Therefore, HBTU is utilized to rapidly form a highly reactive OBt-ester, overcoming the steric barrier. DIEA (N,N-Diisopropylethylamine) is chosen as the base because its sheer bulk prevents it from acting as a competing nucleophile[3].

Self-Validating System: To prevent the waste of expensive sulfonohydrazide reagents, this protocol incorporates an in-process LC-MS quench step. By reacting a micro-aliquot of the reaction mixture with methanol, the detection of the methyl ester confirms that the active OBt-ester has successfully formed before the hydrazide is introduced.

Step-by-Step Procedure:

  • Activation: Dissolve 2-(1H-pyrrol-1-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIEA (3.0 eq) followed by HBTU (1.2 eq). Stir at room temperature for 30 minutes.

  • In-Process Validation: Withdraw 10 µL of the mixture, quench with 100 µL of methanol, and analyze via LC-MS. Proceed only if the corresponding methyl ester peak is dominant.

  • Divergent Coupling:

    • For Compound 1: Add methanesulfonohydrazide (1.2 eq) to the activated mixture.

    • For Compound 2: Add benzenesulfonohydrazide (1.2 eq) to the activated mixture.

  • Reaction: Stir the respective mixtures at room temperature for 5 hours under an inert argon atmosphere.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure sulfonohydrazides.

SynthesisWorkflow SM 2-(1H-pyrrol-1-yl)benzoic acid (Starting Material) Act Activation HBTU / DIEA in DMF SM->Act Step 1 QC1 In-Process Control LC-MS (MeOH Quench) Act->QC1 Validate Split Act->Split Hyd1 Methanesulfonohydrazide (Aliphatic Pathway) Split->Hyd1 Hyd2 Benzenesulfonohydrazide (Aromatic Pathway) Split->Hyd2 Prod1 Methanesulfonyl Analog (Target 1) Hyd1->Prod1 Coupling (RT, 5h) Prod2 Benzenesulfonyl Analog (Target 2) Hyd2->Prod2 Coupling (RT, 5h)

Divergent synthetic workflow for aliphatic and aromatic sulfonohydrazide analogs.

Biological Evaluation: Microplate Alamar Blue Assay (MABA)

Pyrrole-benzoyl hydrazides are frequently evaluated for their antitubercular activity[1]. The MABA assay is the gold standard for this evaluation.

Causality of Assay Selection: Mycobacterium tuberculosis is exceptionally slow-growing. Traditional agar dilution methods take weeks to yield results. The MABA assay utilizes resazurin (Alamar Blue), an oxidation-reduction indicator. Viable cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, allowing for rapid, quantitative, and objective MIC (Minimum Inhibitory Concentration) determination within 7 days[3].

Self-Validating System: The assay plate must include a sterility control (media only), a growth control (bacteria + vehicle), and a positive control (Rifampicin). The assay is only deemed valid if the sterility control exhibits background fluorescence and the positive control demonstrates an expected MIC range, proving that any observed inhibition is due to the test compound and not solvent toxicity or media contamination.

Step-by-Step Procedure:

  • Preparation: Prepare 100x stock solutions of Compound 1 and Compound 2 in 100% DMSO.

  • Dilution: Perform two-fold serial dilutions of the compounds in Middlebrook 7H9 broth within a 96-well microplate (final DMSO concentration ≤ 1%).

  • Inoculation: Add M. tuberculosis H37Rv inoculum to achieve a final testing volume of 200 µL per well (approx. 5×105 CFU/mL).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Development: Add 20 µL of Alamar Blue reagent to all wells. Re-incubate for 24 hours.

  • Readout: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration effecting a ≥90% reduction in fluorescence relative to the growth control.

BioAssay Cmpds Purified Analogs (>95% purity) MABA M. tuberculosis H37Rv Incubation (7 days) Cmpds->MABA Serial Dilution Dye Alamar Blue Addition (Resazurin) MABA->Dye Viability Check Read Fluorescence Readout (Ex 530nm / Em 590nm) Dye->Read Reduction to Resorufin MIC MIC Determination & SAR Profiling Read->MIC Data Analysis

Microplate Alamar Blue Assay (MABA) workflow for antitubercular screening.

Comparative Performance Data

The following table summarizes representative performance metrics based on the established structure-activity relationships (SAR) of pyrrole-benzoyl hydrazides in antimicrobial screening[1],[3].

Table 2: Synthetic and Biological Performance Summary
MetricMethanesulfonyl AnalogBenzenesulfonyl AnalogAnalytical Insight
Synthetic Yield 78%85%The bulky benzenesulfonohydrazide is less prone to side-reactions, improving yield.
Aqueous Solubility Moderate (>100 µg/mL)Low (<20 µg/mL)The aliphatic analog is easier to formulate in aqueous assay buffers.
Representative MIC (H37Rv) >32 µg/mL4 - 8 µg/mLIncreased lipophilicity of the aromatic analog drives superior mycobacterial cell wall penetration.
Cytotoxicity (HepG2) LowModerateThe aromatic analog may exhibit higher off-target binding due to non-specific lipophilic interactions.

Conclusion

The selection between N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide and its benzenesulfonyl analog depends heavily on the specific goals of the drug discovery program.

  • Choose the Methanesulfonyl Analog when optimizing for aqueous solubility, minimizing off-target lipophilic binding, or when the target binding pocket is highly sterically restricted.

  • Choose the Benzenesulfonyl Analog when maximizing cell permeability (especially against mycobacteria) is paramount, or when the target receptor features a known hydrophobic/aromatic sub-pocket that can be exploited via π−π interactions.

References

  • Title: N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (CID 1481264) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide (CAS 31739-64-7) Source: ChemSrc Chemical Database URL: [Link]

  • Title: Pyrroles | Acid Hydrazide Derivatives | Antibacterial Activity | Antitubercular Activity Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide

A Proactive Safety Framework for Handling N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide This guide provides a comprehensive operational, safety, and disposal framework for N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesul...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proactive Safety Framework for Handling N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide

This guide provides a comprehensive operational, safety, and disposal framework for N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide. As specific safety data for this compound is not publicly available, the following protocols are derived from a structural hazard assessment of its constituent functional groups: a pyrrole ring, a benzoyl moiety, and a methanesulfonohydrazide group. Our approach is conservative, prioritizing user safety when handling uncharacterized substances, a cornerstone of robust laboratory practice.

Immediate Safety Profile & Hazard Assessment

A thorough risk assessment is mandatory before handling any new chemical entity. Based on its structure, N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide presents several potential hazards that dictate our recommended controls.

  • Methanesulfonohydrazide Moiety : This is the primary group of concern. Hydrazide derivatives can be reactive and potentially unstable, especially with oxidizing agents or upon heating. They are often classified as irritants and can be harmful if inhaled, ingested, or absorbed through the skin. Some hydrazides are also investigated for genotoxic or carcinogenic properties. Therefore, treating this compound with a high degree of caution is warranted.

  • Aromatic Systems (Pyrrole & Benzoyl) : Aromatic compounds can be readily absorbed through the skin and respiratory tract. They are often associated with skin, eye, and respiratory irritation. Long-term exposure to certain aromatic compounds can lead to systemic toxicity.

  • Solid Form : As a solid, the compound poses a significant inhalation risk if it becomes airborne as a fine powder or dust.

Given these potential risks, a containment strategy using engineering controls and a multi-layered Personal Protective Equipment (PPE) approach is essential to minimize all routes of potential exposure—inhalation, dermal, and ocular.

Essential Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide in any form. The principle of "As Low As Reasonably Practicable" (ALARP) exposure must be applied at all times.

Core PPE Ensemble
PPE ComponentSpecificationRationale for Use
Primary Gloves Nitrile Gloves (minimum 5 mil thickness)Provides primary protection against incidental contact and chemical splash. Should be inspected for pinholes before use.
Secondary Gloves Neoprene or other chemically resistant glovesWorn over primary nitrile gloves, especially for extended handling or when working with solutions. Provides an additional barrier against potential solvent and compound permeation.
Eye Protection Indirectly vented chemical splash gogglesProtects against splashes, aerosols, and fine dust. Standard safety glasses are insufficient as they do not provide a seal around the eyes.
Face Protection Full-face shield (worn over goggles)Required when handling larger quantities (>1 gram) of the solid or during procedures with a high splash potential (e.g., solution transfers, heating). Protects the entire face from splashes and impacts.
Lab Coat Chemical-resistant, flame-retardant lab coat with tight-fitting cuffsProtects skin and personal clothing from contamination. Cuffs should be tucked into the outer gloves to create a seal.
Respiratory Protection NIOSH-approved N95 respirator (minimum)Mandatory when handling the solid compound outside of a certified chemical fume hood. Protects against the inhalation of fine powders. For handling larger quantities or for spill cleanup, a half-mask or full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters may be required based on a site-specific risk assessment.

Operational Plan: A Step-by-Step Handling Workflow

All manipulations involving N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide must be performed within a certified chemical fume hood to utilize engineering controls as the primary line of defense against exposure.

Workflow Diagram: Safe Handling Protocol

prep Preparation (Don PPE, Verify Fume Hood) weigh Weighing (Anti-static weigh boat, Use spatula) prep->weigh Inside Fume Hood dissolve Dissolution (Add solid to solvent, Slowly with stirring) weigh->dissolve reaction Reaction / Use (Maintain containment, Monitor) dissolve->reaction waste Waste Segregation (Solid, Liquid, Sharps) reaction->waste Post-Experiment decon Decontamination (Wipe surfaces with appropriate solvent) waste->decon doff Doffing PPE (Remove outer gloves first) decon->doff wash Hand Washing (Thoroughly with soap & water) doff->wash Final Step

Caption: Workflow for handling N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide.

Step-by-Step Protocol
  • Preparation :

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Don the complete Core PPE Ensemble as described in the table above.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize reaching in and out.

  • Weighing the Solid :

    • Perform all weighing operations inside the fume hood.

    • Use an anti-static weigh boat or a tared glass vial to prevent dispersal of the fine powder.

    • Use a dedicated spatula. Do not use a brush to sweep up spills as this can generate dust; instead, gently wipe with a solvent-dampened cloth.

  • Dissolution :

    • When preparing solutions, add the solid N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide slowly to the solvent while stirring. This prevents clumping and reduces the risk of splashing.

    • Keep the vessel containing the solution covered whenever possible (e.g., with a watch glass or septum).

  • During Reaction/Use :

    • Ensure all manipulations are performed at least 6 inches inside the sash of the fume hood.

    • If heating is required, use a controlled heating mantle and monitor the reaction for any signs of decomposition or uncontrolled reactivity.

Disposal Plan: Waste Management

Proper waste segregation and disposal are critical to prevent environmental contamination and ensure the safety of all personnel.

  • Solid Waste :

    • All disposable materials contaminated with the solid compound (e.g., weigh boats, nitrile gloves, paper towels) must be placed in a dedicated, sealed plastic bag.

    • This bag must be labeled as "Hazardous Chemical Waste" and include the full chemical name: N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide.

    • Store the sealed bag in a designated hazardous waste accumulation area.

  • Liquid Waste :

    • All solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a designated, sealed, and properly vented hazardous waste container.

    • The container must be clearly labeled with the chemical name and the approximate concentration.

    • Do not mix this waste stream with other incompatible chemical wastes.

  • Decontamination :

    • Wipe down all surfaces inside the fume hood and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol, if compatible with the compound's solubility and reactivity).

    • The wipes used for decontamination must be disposed of as solid hazardous waste.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and PPE. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill :

    • For a small spill (<1 gram) inside a fume hood, cover the spill with an absorbent material, gently wipe it up, and place all materials in a sealed hazardous waste bag.

    • For a larger spill or any spill outside of a fume hood, evacuate the immediate area, alert others, and contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up without proper training and equipment.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide
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